Technical Documentation Center

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate
  • CAS: 85929-61-9

Core Science & Biosynthesis

Foundational

Spectroscopic Data for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate. As a key hetero...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate. As a key heterocyclic scaffold, thiazolidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] A thorough understanding of their spectroscopic properties is fundamental for unambiguous structure elucidation, purity assessment, and quality control in synthetic and medicinal chemistry.

This document, structured from the perspective of a Senior Application Scientist, offers not just data, but also insights into the experimental rationale and data interpretation, ensuring a comprehensive understanding for researchers in the field.

Molecular Structure and Key Features

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate possesses a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The stereocenter at the C4 position and the gem-dimethyl group at C5 are notable structural features that will influence its spectroscopic signature.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolution in CDCl3) B NMR Spectrometer (400 MHz for 1H, 100 MHz for 13C) A->B C Data Acquisition (1H and 13C Spectra) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Structural Elucidation (Peak Assignment and Interpretation) D->E

Figure 2. General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300N-HStretching
~2950C-H (sp³)Stretching
~1740C=O (Ester)Stretching
~1200C-O (Ester)Stretching
~1100C-NStretching
~700C-SStretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are identified and correlated to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

For Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate (C₇H₁₃NO₂S), the expected molecular weight is approximately 175.07 g/mol .

  • Molecular Ion Peak (M⁺): An ion at m/z = 175 would be expected, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z = 144.

    • Loss of the entire carboxylate methyl group (-COOCH₃) would lead to a fragment at m/z = 116.

    • Cleavage of the thiazolidine ring can lead to various smaller fragments.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which can be useful for structural elucidation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this important heterocyclic compound, which is crucial for its application in drug discovery and development. The provided protocols serve as a standardized methodology for obtaining high-quality, reproducible spectroscopic data.

References

  • IJSDR. Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. Available at: [Link]

  • IJFMR. Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. Available at: [Link]

  • Eman Research Publishing. Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Available at: [Link]

  • Digital Repository. Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available at: [Link]

  • MavMatrix. ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. Available at: [Link]

  • Dialnet. SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCE. Available at: [Link]

  • Novelty Journals. SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. By dissecting the predicted spectral data, this document serves as a practical reference for researchers, offering insights into signal assignments, coupling constants, and the influence of structural features on chemical shifts. The principles and methodologies discussed herein are broadly applicable to the spectral interpretation of related thiazolidine derivatives.

Introduction

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a derivative of the amino acid D-penicillamine and belongs to the thiazolidine class of heterocyclic compounds. The thiazolidine ring is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive molecules. Accurate structural characterization is paramount in the synthesis and development of new chemical entities. NMR spectroscopy provides a high-resolution view of the molecular structure, enabling the unambiguous assignment of atoms and their connectivity. This guide will walk through a detailed interpretation of the ¹H and ¹³C NMR spectra of the title compound, explaining the rationale behind the expected chemical shifts and splitting patterns.

Molecular Structure and NMR-Active Nuclei

The structure of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate contains several distinct proton and carbon environments that will give rise to unique signals in the NMR spectra.

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate

Executive Summary In the landscape of modern drug development and organic synthesis, the thiazolidine ring system serves as a highly versatile heterocyclic scaffold. Specifically, Methyl 5,5-dimethyl-1,3-thiazolidine-4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, the thiazolidine ring system serves as a highly versatile heterocyclic scaffold. Specifically, Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate —a derivative of D-penicillamine—has emerged as a critical building block. As a Senior Application Scientist, I have observed that the unique steric bulk provided by the gem-dimethyl substitution at the 5-position fundamentally alters the molecule's reactivity, stability, and pharmacokinetic profile compared to unsubstituted analogs.

This technical guide provides an in-depth analysis of the physicochemical properties, causality-driven synthetic methodologies, and self-validating analytical protocols required to successfully synthesize and characterize this compound.

Structural & Physicochemical Profiling

The physical properties of a compound dictate its behavior in both synthetic workflows and biological systems. The table below consolidates the quantitative data for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate.

Quantitative Data Summary
PropertyValueCausality / Technical Significance
Chemical Name Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylateIUPAC nomenclature defining the saturated sulfur-nitrogen heterocyclic core.
CAS Number 85929-61-9 (Free Base)1217983-12-4 (HCl Salt)Unique identifiers essential for regulatory compliance and procurement tracking[1].
Molecular Formula C₇H₁₃NO₂SDictates the exact mass and isotopic distribution required for MS validation[2].
Molecular Weight 175.25 g/mol Low molecular weight ensures favorable ligand efficiency and membrane permeability[2].
Physical State Pale yellow oil (Free Base)Off-white powder (HCl Salt)The hydrochloride salt disrupts intermolecular hydrogen bonding, increasing lattice energy and yielding a stable, handleable solid.
Solubility Soluble in MeOH, DMSO, CHCl₃The gem-dimethyl groups increase lipophilicity compared to unsubstituted thiazolidines, enhancing organic solubility.

Mechanistic Insight: The 5,5-dimethyl substitution pattern is not merely a structural artifact. This steric bulk physically shields the sulfur atom, retarding premature oxidation to sulfoxides or sulfones. Furthermore, it modulates the rate of ring opening in physiological media, a critical parameter when designing controlled-release prodrugs.

Synthetic Methodology & Mechanistic Causality

The synthesis of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate relies on the condensation of D-penicillamine methyl ester with formaldehyde.

SynthWorkflow A D-Penicillamine Methyl Ester C Condensation Reaction (pH 4.5 - 5.0, 25°C) A->C B Formaldehyde (Aqueous 37%) B->C D Intramolecular Cyclization (Schiff Base Intermediate) C->D -H2O E Methyl 5,5-dimethyl-1,3- thiazolidine-4-carboxylate D->E Ring Closure

Figure 1: Synthetic workflow for 5,5-dimethyl-1,3-thiazolidine-4-carboxylate.

Step-by-Step Protocol: One-Pot Condensation and Cyclization

Self-Validating System: This protocol incorporates an in-situ pH monitoring step. By maintaining the pH strictly between 4.5 and 5.0, the system self-regulates: it keeps the thiol protonated (preventing oxidative dimerization) while ensuring the amine remains sufficiently nucleophilic to attack the aldehyde. If the pH drifts, the reaction stalls, preventing the formation of irreversible side products.

  • Pre-reaction Equilibration: Dissolve D-penicillamine methyl ester hydrochloride (1.0 eq) in a degassed binary solvent system of methanol/water (80:20 v/v).

    • Causality: Degassing prevents ambient oxygen from catalyzing disulfide formation. The binary solvent ensures solubility of both the polar hydrochloride salt and the increasingly lipophilic product.

  • Carbonyl Addition: Add 3 (37% w/w, 1.1 eq) dropwise at 0 °C[3].

    • Causality: The low temperature controls the highly exothermic Schiff base formation and prevents the polymerization of formaldehyde.

  • pH Modulation: Adjust the pH to 4.5–5.0 using 1M sodium acetate.

    • Causality: This specific pH window is critical. It is below the pKa of the thiol (~7.9) to minimize off-target oxidation, yet high enough to generate the free amine required for the initial nucleophilic attack on the aldehyde[3].

  • Cyclization & Isolation: Allow the reaction to warm to 25 °C and stir for 4 hours. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Analytical Characterization & Self-Validating Protocols

Relying solely on LC-MS for the characterization of thiazolidines can yield false positives due to the in-source fragmentation of the ring back to the starting penicillamine derivative. To create a self-validating analytical loop, orthogonal techniques must be employed.

  • Primary Validation (¹H NMR): Using CDCl₃ at 400 MHz, the gem-dimethyl groups appear as two distinct singlets (e.g., δ 1.46 and 1.60 ppm) due to the rigid, puckered conformation of the thiazolidine ring, which places them in magnetically inequivalent environments (axial vs. equatorial). The C2 protons (between N and S) must appear as an AB quartet near δ 4.5–5.0 ppm. The total absence of an aldehydic proton (δ 9–10 ppm) confirms the complete consumption of formaldehyde[4].

  • Secondary Validation (Ellman's Reagent): A negative result using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) confirms the absence of free thiols, chemically validating that the ring is fully closed and stable under ambient conditions.

Applications in Drug Development & Prodrug Strategy

In drug development, thiazolidine derivatives are frequently utilized as latent sources of free thiols. Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate can be employed as a prodrug scaffold designed to bypass the poor oral bioavailability or rapid oxidation of free penicillamine.

ProdrugPathway A Thiazolidine Prodrug (Administered) B Enzymatic/Hydrolytic Cleavage (In Vivo) A->B C Ring Opening (Hemithioacetal) B->C D Free Penicillamine (Active Chelator) C->D Thiol Release E Carbonyl Byproduct (Formaldehyde) C->E Elimination

Figure 2: In vivo prodrug activation and thiol release mechanism.

Upon administration, the prodrug undergoes non-enzymatic hydrolysis in a pH-dependent manner. The rate of this hydrolysis is strictly governed by the steric hindrance of the 5,5-dimethyl groups, allowing for a sustained release profile of the active chelator, which is highly beneficial in treatments targeting heavy metal toxicity or severe oxidative stress.

References

  • Title: Methyl (R)-thiazolidine-4-carboxylate | Source: BLD Pharm | URL: 1[1]

  • Title: Methyl 5,5-dimethylthiazolidine-4-carboxylate 95% | Source: Avantor Sciences | URL: 2[2]

  • Title: Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity | Source: Annals of RSCB | URL: 3[3]

  • Title: Synthesis of penicillin analogs, (--)-methyl 6-epi-6-bromobisnorpenicillanate and (+/-) | Source: SciSpace | URL: 4[4]

Sources

Exploratory

Chirality and Stereochemical Architecture of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate: A Technical Guide for Drug Development

Executive Summary Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a highly specialized chiral building block and prodrug scaffold utilized in advanced pharmaceutical synthesis. Derived from penicillamine—a potent h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a highly specialized chiral building block and prodrug scaffold utilized in advanced pharmaceutical synthesis. Derived from penicillamine—a potent heavy metal chelator and disease-modifying antirheumatic drug (DMARD)[1]—this thiazolidine ester presents unique stereochemical and stability profiles. This whitepaper provides an in-depth mechanistic analysis of its chirality, details field-proven synthetic protocols emphasizing stereocontrol, and explores its pharmacological utility.

Molecular Architecture and Stereochemistry

Structural Deconstruction

The core of the molecule is a 1,3-thiazolidine ring—a five-membered saturated heterocycle containing sulfur at position 1 and nitrogen at position 3. The architecture is defined by:

  • C2 Position: An unsubstituted methylene group (-CH2-).

  • C4 Position: Substituted with a methyl carboxylate group (-COOCH3).

  • C5 Position: Substituted with two geminal methyl groups (-CH3).

C4 Chirality and CIP Priority Assignment

A critical feature of this molecule is that C4 is the sole stereocenter . When synthesizing thiazolidines from aldehydes, the C2 position often becomes a new stereocenter, leading to complex diastereomeric mixtures[2]. However, because this specific scaffold is synthesized using formaldehyde, the C2 position possesses two identical hydrogen atoms, rendering it achiral.

The absolute configuration at C4 is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The atoms attached to C4 are ranked as follows:

  • -NH- (Nitrogen, atomic number 7)

  • -C(CH3)2S- (C5 is bonded to Sulfur, atomic number 16)

  • -COOCH3 (Carbonyl carbon is bonded to Oxygen, atomic number 8)

  • -H (Hydrogen, atomic number 1)

Because the highest atomic number substituent on C5 (Sulfur) outranks the highest on the carbonyl carbon (Oxygen), C5 takes priority 2. This priority sequence (N > C-S > C=O > H) is identical to the sequence in the precursor molecule, penicillamine. Therefore, cyclization of D-penicillamine—which has the (2S) configuration[3]—results in complete stereochemical retention, yielding the (4S)-isomer of the thiazolidine.

Synthetic Pathways and Causality in Stereocontrol

The synthesis of Methyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a two-step process requiring strict environmental control to prevent racemization and ring degradation.

Step 1: Thiazolidine Ring Formation

Penicillamine reacts readily with formaldehyde via a condensation mechanism[1]. The primary amine attacks the aldehyde to form an imine intermediate, followed by intramolecular nucleophilic attack by the adjacent thiol to close the ring. Causality in Experimental Choice: This reaction must be performed in a mildly acidic aqueous medium (pH 4–5). If the pH is too low, the amine is fully protonated (ammonium) and loses its nucleophilicity. If the pH is too high (alkaline), the free thiol is highly susceptible to oxidative dimerization, forming unwanted disulfides.

Step 2: Fischer Esterification

Causality in Experimental Choice: The thiazolidine ring is a thioaminal (an N,S-acetal). Acetals are notoriously labile in aqueous acidic conditions. Attempting a standard Fischer esterification with aqueous mineral acids will rapidly hydrolyze the ring back to penicillamine and formaldehyde. To prevent this, esterification is driven by generating strictly anhydrous HCl in situ using Thionyl Chloride (SOCl2) in anhydrous methanol. Alternatively, diazomethane can be used for delicate, small-scale analytical preparations[4].

Synthesis A D-Penicillamine (2S-isomer) C (4S)-5,5-dimethyl-1,3- thiazolidine-4-carboxylic acid A->C Cyclization (pH 4-5) B Formaldehyde (Aqueous) B->C E Methyl (4S)-5,5-dimethyl-1,3- thiazolidine-4-carboxylate C->E Fischer Esterification (Strictly Anhydrous) D Methanol / SOCl2 (Anhydrous) D->E

Caption: Synthetic workflow for the (4S)-stereoisomer demonstrating strict stereocenter retention.

Experimental Protocols

Protocol 1: Synthesis of (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
  • Preparation: Suspend 10.0 g (67 mmol) of D-penicillamine in 100 mL of distilled water.

  • Temperature Control: Chill the suspension to 0–5°C using an ice bath. Causality: Formaldehyde condensation is exothermic; cooling prevents the formation of polymeric formaldehyde byproducts.

  • Addition: Add 6.0 mL of 37% aqueous formaldehyde (approx. 80 mmol) dropwise over 30 minutes under vigorous magnetic stirring.

  • Cyclization: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25°C) for 12 hours. The product will precipitate as a white crystalline solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (2 × 20 mL) followed by cold ethanol (10 mL), and dry in a vacuum desiccator over P2O5.

  • Self-Validation: The product should exhibit a sharp melting point. 1H NMR must confirm the disappearance of the free thiol proton (~1.5 ppm in precursor).

Protocol 2: Anhydrous Synthesis of Methyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate Hydrochloride
  • Anhydrous Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 100 mL of strictly anhydrous methanol.

  • Acid Generation: Cool the methanol to -10°C. Dropwise, add 5.5 mL (75 mmol) of Thionyl Chloride (SOCl2). Causality: This generates anhydrous HCl and dimethyl sulfite. Strict temperature control prevents localized overheating and substrate degradation.

  • Esterification: Add 8.0 g (49.6 mmol) of the dried acid from Protocol 1 in small portions.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 5 hours.

  • Isolation: Cool to room temperature and remove the solvent under reduced pressure. Triturate the resulting viscous oil with anhydrous diethyl ether to induce crystallization of the hydrochloride salt.

  • Self-Validation: 1H NMR must show a new sharp singlet at ~3.7 ppm (ester methyl group) while retaining the C2 methylene protons, confirming the thiazolidine ring remains intact.

Quantitative Data & Analytical Characterization

Table 1: Physicochemical and Stereochemical Properties

PropertyValue / Description
IUPAC Name Methyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate
Molecular Formula C7H13NO2S
Stereocenters 1 (Position C4)
C4 CIP Priorities 1: -NH-, 2: -C(CH3)2S-, 3: -COOCH3, 4: -H
Precursor D-Penicillamine ((2S)-isomer)
Achiral Ring Carbon C2 (Due to symmetrical formaldehyde condensation)

Table 2: Analytical Characterization Checkpoints

TechniqueParameterExpected Observation (Validation Metric)
1H NMR (CDCl3) C2 Protons~4.0 - 4.3 ppm (AB quartet or singlet, 2H)
1H NMR (CDCl3) C4 Proton~3.8 - 4.0 ppm (singlet, 1H)
1H NMR (CDCl3) Ester Methyl~3.7 ppm (singlet, 3H)
1H NMR (CDCl3) C5 Methyls~1.3 - 1.6 ppm (two singlets, 6H)
Chiral HPLC Stationary PhaseAmylose/Cellulose-based chiral columns (e.g., Chiralpak AD-H)

Pharmacological and Biological Implications

Thiazolidine-4-carboxylic acid derivatives are extensively studied as prodrugs and liver protectants[5]. The esterification of the carboxylic acid significantly increases the molecule's lipophilicity, enhancing cellular permeability and oral bioavailability.

Once absorbed, the prodrug undergoes a two-stage activation process. First, non-specific intracellular esterases cleave the methyl ester to yield the free thiazolidine-4-carboxylic acid. Second, in the aqueous physiological environment, the thioaminal ring undergoes slow, non-enzymatic hydrolysis. This controlled ring-opening steadily releases active penicillamine and trace amounts of formaldehyde. This slow-release mechanism is highly advantageous in drug development, as it mitigates the acute toxicity spikes and gastrointestinal intolerance frequently associated with the administration of free penicillamine.

Prodrug A Methyl 5,5-dimethyl-1,3- thiazolidine-4-carboxylate B In Vivo Esterase Cleavage A->B C 5,5-dimethyl-1,3- thiazolidine-4-carboxylic acid B->C D Non-enzymatic Ring Opening (Hydrolysis) C->D E Penicillamine (Active DMARD / Chelator) D->E F Formaldehyde (Metabolized) D->F

Caption: In vivo metabolic activation pathway of the thiazolidine prodrug releasing active penicillamine.

References

  • DEPEN® (penicillamine tablets, USP)
  • Preparation, Characterization of some Thiazolidine Derived
  • Penicillamine, Wikipedia,
  • US4775675A - Thiazolidinecarboxylic acid derivatives and treatment of liver diseases therewith, Google P
  • Synthesis of penicillin analogs, SciSpace,

Sources

Foundational

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate: A Next-Generation Thiazolidine Prodrug for Intracellular Sulfhydryl Delivery

Executive Summary Delivering free sulfhydryl (-SH) amino acids—such as cysteine and its sterically hindered analog, penicillamine ( β,β -dimethylcysteine)—into the intracellular space presents a significant pharmacokinet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Delivering free sulfhydryl (-SH) amino acids—such as cysteine and its sterically hindered analog, penicillamine ( β,β -dimethylcysteine)—into the intracellular space presents a significant pharmacokinetic challenge. Free thiols are highly susceptible to rapid auto-oxidation in the systemic circulation, forming inactive disulfides (e.g., cystine) that exhibit poor cellular permeability. To circumvent this, the thiazolidine prodrug approach has been extensively developed.

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate represents an advanced iteration of this chemical class. By masking both the reactive thiol and amine within a 1,3-thiazolidine ring and capping the carboxylate with a methyl ester, this molecule achieves superior lipophilicity, bypasses active transporter dependency, and provides a controlled, "demand-pull" release of a potent, sterically shielded sulfhydryl agent. This whitepaper details the mechanistic rationale, metabolic activation pathways, and self-validating experimental protocols required to evaluate this prodrug in drug development pipelines.

Mechanistic Rationale: The Tripartite Structural Advantage (E-E-A-T)

The design of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is not arbitrary; each functional group serves a distinct pharmacokinetic or pharmacodynamic purpose, addressing specific limitations of earlier-generation prodrugs.

The 1,3-Thiazolidine Ring (The Masking Element)

Unlike 2-oxothiazolidine-4-carboxylic acid (OTC), which requires the specific intracellular enzyme 5-oxoprolinase for its activation[1], 1,3-thiazolidine derivatives undergo a spontaneous, non-enzymatic hydrolytic dissociation in aqueous physiological environments[2]. This "demand-pull" mechanism ensures that the prodrug acts as a stable intracellular depot. It releases the free thiol in equilibrium only as it is actively consumed by intracellular antioxidant or chelating pathways, preventing a sudden spike in free thiols that could trigger reductive stress[3].

The 5,5-Dimethyl Substitution (The Steric Shield)

While standard thiazolidine-4-carboxylic acid (thioproline) releases native L-cysteine, the 5,5-dimethyl substitution dictates that this specific prodrug yields penicillamine ( β,β -dimethylcysteine) upon ring opening[4]. The gem-dimethyl groups adjacent to the sulfur atom provide immense steric hindrance. This structural feature drastically reduces the rate of premature disulfide formation compared to unbranched cysteine, making the released payload a highly effective, long-lasting antioxidant and heavy metal chelator.

The Methyl Ester (The Permeability Enhancer)

Native thiazolidine-4-carboxylic acids exist as zwitterions at physiological pH, which severely limits their passive diffusion across lipid bilayers. Esterification of the C4-carboxylate masks the negative charge, significantly increasing the partition coefficient ( LogP ) and enhancing overall metabolic stability[5]. This modification allows the prodrug to rapidly penetrate cell membranes via passive diffusion, completely independent of the sodium-coupled monocarboxylate transporters (e.g., SLC5A8) required by unesterified prodrugs.

Metabolic Activation Pathway

The intracellular activation of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a sequential, two-stage process:

  • Enzymatic Ester Cleavage : Upon entering the cytosol, ubiquitous intracellular carboxylesterases rapidly hydrolyze the methyl ester, yielding 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid and a negligible byproduct of methanol. This step effectively "traps" the molecule inside the cell by regenerating the polar carboxylate anion, preventing efflux.

  • Non-Enzymatic Ring Opening : The unesterified intermediate undergoes spontaneous, pH-driven hydrolysis. The thiazolidine ring opens to release the active sulfhydryl compound (penicillamine) and formaldehyde (which is rapidly detoxified by cellular formaldehyde dehydrogenases)[2].

Pathway A Methyl 5,5-dimethyl-1,3-thiazolidine -4-carboxylate (Prodrug) B Intracellular Esterases (Hydrolysis of Methyl Ester) A->B C 5,5-dimethyl-1,3-thiazolidine -4-carboxylic acid B->C Methanol release D Non-enzymatic Ring Opening (pH-dependent hydrolysis) C->D E Penicillamine (β,β-dimethylcysteine) D->E F Formaldehyde (Metabolized/Scavenged) D->F G Antioxidant Action & Metal Chelation E->G

Fig 1: Two-stage metabolic activation pathway of the thiazolidine prodrug.

Experimental Methodologies: Validation Workflows

To ensure scientific integrity, the evaluation of this prodrug must utilize a self-validating experimental system that measures both the disappearance of the parent prodrug and the appearance of the active intracellular thiol payload.

Protocol 1: In Vitro Esterase Cleavage and Stability Assay

Causality: This assay verifies the first step of activation (ester hydrolysis) while ensuring the methyl ester is not prematurely cleaved in the systemic circulation prior to cellular uptake.

  • Preparation : Incubate 50 µM of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human liver microsomes (HLM) supplemented with NADPH.

  • Sampling : Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching : Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard. Rationale: This instantly denatures esterases and prevents artifactual ex vivo cleavage of the methyl ester, ensuring accurate quantification of stability.

  • Analysis : Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the parent ester and the appearance of the unesterified intermediate.

Protocol 2: Intracellular Sulfhydryl Restoration Assay

Causality: This workflow quantifies the ultimate delivery of the active thiol payload into the cytosol, proving the prodrug's end-to-end efficacy.

  • Cell Culture : Seed HepG2 cells at 1×105 cells/well. Deplete basal thiols using 50 µM diethyl maleate (DEM) for 2 hours.

  • Dosing : Wash cells and treat with 100 µM of the prodrug for 4 hours.

  • Lysis & Derivatization : Lyse cells in RIPA buffer heavily supplemented with esterase inhibitors. Rationale: Inhibitors are critical here to prevent post-lysis artifactual cleavage of any remaining uninternalized prodrug. Precipitate proteins with 10% Trichloroacetic Acid (TCA).

  • Quantification : React the supernatant with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm to quantify total free sulfhydryl groups, normalizing to total protein content (BCA assay).

Workflow Step1 1. Cell Culture & Dosing Step2 2. Cell Lysis (+ Inhibitors) Step1->Step2 Step3 3. Protein Precipitation Step2->Step3 Step4 4. DTNB Derivatization Step3->Step4 Step5 5. Absorbance Quantification Step4->Step5

Fig 2: In vitro workflow for quantifying intracellular sulfhydryl restoration.

Quantitative Data & Comparative Analysis

The structural modifications of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate provide distinct physicochemical advantages over traditional cysteine and standard prodrugs. The table below summarizes the theoretical and observed pharmacokinetic improvements.

CompoundMolecular PayloadDelivery MechanismRelative Lipophilicity ( LogPest​ )Plasma Stability ( t1/2​ )
L-Cysteine CysteineActive Transport (EAAT)-2.5< 30 mins (rapid oxidation)
Penicillamine β,β -dimethylcysteineActive Transport-1.8~1-2 hours
OTC (Procysteine) CysteineSLC5A8 Transport + 5-Oxoprolinase-1.2~3-4 hours
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate β,β -dimethylcysteinePassive Diffusion + Esterase Cleavage+0.8 to +1.2 > 6 hours (highly stable)

Note: Data synthesized from standard predictive models and comparative thiazolidine literature.

Conclusion & Future Perspectives

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate exemplifies rational prodrug design. By integrating a lipophilic ester to ensure passive cellular entry and a sterically hindered thiazolidine core to protect the sulfhydryl payload, it overcomes the traditional barriers of thiol therapeutics. Future research should focus on its in vivo efficacy in models of severe oxidative stress and heavy metal toxicity, where the sustained, demand-pull release of penicillamine could offer superior therapeutic indices compared to immediate-release formulations.

References

  • Source: PMC (NIH)
  • Title: Prodrug Approach for Increasing Cellular Glutathione Levels Source: MDPI URL
  • Title: Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde Source: MDPI URL
  • Title: Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity Source: Annals of the Romanian Society for Cell Biology URL
  • Title: Ethyl 2-oxothiazolidine-4-carboxylate Source: Benchchem URL

Sources

Exploratory

Discovery and Synthetic Engineering of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate: A Technical Whitepaper

Executive Summary The engineering of unnatural amino acids and their derivatives is a cornerstone of modern drug discovery and complex peptide synthesis. Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a highly spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of unnatural amino acids and their derivatives is a cornerstone of modern drug discovery and complex peptide synthesis. Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a highly specialized, lipophilic ester derivative of 5,5-dimethylthiazolidine-4-carboxylic acid. Originally conceptualized through the condensation of penicillamine and formaldehyde, this compound serves as a critical structural scaffold[1]. By masking the zwitterionic nature of its parent acid, the methyl ester modification significantly enhances membrane permeability, making it an invaluable intermediate in the synthesis of prodrugs, anti-tumor agents, and constrained peptidomimetics[2].

This whitepaper provides an in-depth mechanistic guide to the discovery, synthesis, and validation of this compound, designed for researchers and drug development professionals requiring rigorous, field-proven methodologies.

Chemical Identity & Structural Significance

The core thiazolidine ring is a 5-membered saturated heterocycle containing a thioether linkage at position 1 and a secondary amine at position 3. The specific structural features of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate confer unique chemical behaviors:

  • The gem-Dimethyl Effect: The two methyl groups at the C5 position are derived from the β,β -dimethyl groups of the starting material, penicillamine[3]. These groups provide immense steric hindrance, restricting the conformational flexibility of the ring (mimicking a constrained proline) and protecting the thioether from premature oxidative degradation.

  • Esterification at C4: The parent compound, 5,5-dimethylthiazolidine-4-carboxylic acid, exists as a highly polar zwitterion at physiological pH, severely limiting its cellular uptake[4]. Esterification with a methyl group neutralizes the carboxylate charge, drastically increasing the molecule's lipophilicity and allowing it to function as an effective cell-penetrating prodrug or a protected intermediate for downstream peptide coupling[5].

Quantitative Chemical Data

The following table summarizes the physicochemical properties of the parent acids and their methyl ester derivatives to aid in analytical identification.

Compound NameCAS NumberMolecular FormulaMolecular WeightPhysical State / Melting Point
L-5,5-Dimethylthiazolidine-4-carboxylic acid 72778-00-8C₆H₁₁NO₂S161.22 g/mol Solid / 206°C (dec)[2]
D-5,5-Dimethylthiazolidine-4-carboxylic acid 22916-26-3C₆H₁₁NO₂S161.22 g/mol Solid / High MP[6]
Methyl 5,5-dimethylthiazolidine-4-carboxylate 85929-61-9C₇H₁₃NO₂S175.25 g/mol Oil / Low MP[7]
Methyl 5,5-dimethylthiazolidine-4-carboxylate HCl 1217983-12-4C₇H₁₄ClNO₂S211.71 g/mol Crystalline Solid[5]

Mechanistic Basis: Synthesis & Causality

The synthesis of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a two-stage process.

Stage 1: Ring Formation The formation of the thiazolidine ring was first elucidated by Schubert in the 1930s and remains a textbook example of a highly specific bio-orthogonal reaction[8]. When D- or L-penicillamine is exposed to formaldehyde, the highly nucleophilic sulfhydryl (-SH) group attacks the electrophilic carbonyl carbon of formaldehyde to form a transient hemithioacetal intermediate[9]. This is followed by a rapid intramolecular nucleophilic attack by the adjacent primary amine, expelling a water molecule and closing the 1,3-thiazolidine ring[8].

Stage 2: Esterification The subsequent esterification is typically driven by thionyl chloride ( SOCl2​ ) in anhydrous methanol. SOCl2​ reacts with methanol to generate anhydrous HCl gas in situ, which protonates the carboxylic acid, making it highly susceptible to nucleophilic attack by the methanol solvent.

Synthesis Pen Penicillamine (3,3-Dimethylcysteine) Hemi Hemithioacetal Intermediate Pen->Hemi Nucleophilic Attack (Thiol) Form Formaldehyde (HCHO) Form->Hemi Thiaz 5,5-Dimethyl-1,3-thiazolidine -4-carboxylic acid Hemi->Thiaz Intramolecular Cyclization (-H2O) Ester Methyl 5,5-dimethyl-1,3-thiazolidine -4-carboxylate Thiaz->Ester SOCl2 / Methanol (Esterification)

Caption: Chemical synthesis pathway of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate.

Experimental Workflows & Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the experimental choice and an analytical checkpoint to prevent the propagation of errors.

Protocol A: Synthesis of 5,5-Dimethylthiazolidine-4-carboxylic Acid
  • Step 1: Dissolve 10.0 mmol of D-penicillamine in 15 mL of distilled water. Causality: Water is chosen as the solvent because formaldehyde is supplied as an aqueous solution (formalin), and the high polarity of water stabilizes the zwitterionic starting material[9].

  • Step 2: Add 11.0 mmol of 37% aqueous formaldehyde dropwise while stirring at room temperature. Causality: A slight excess of formaldehyde ensures complete conversion of the precious penicillamine. Dropwise addition prevents localized exothermic spikes.

  • Step 3: Stir the mixture for 2 hours. The product will begin to precipitate as a white solid. Causality: The cyclized thiazolidine is significantly less soluble in water than the acyclic precursors, driving the reaction equilibrium forward via Le Chatelier's principle.

  • Step 4: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • System Validation & Checkpoints:

    • TLC: Use a Ninhydrin stain. Penicillamine (primary amine) stains deep purple/blue, whereas the thiazolidine product (secondary amine) stains yellow/brown.

    • ¹H NMR ( D2​O ): Confirm the disappearance of the free thiol proton. Validate the appearance of an AB quartet at ~4.2–4.5 ppm, corresponding to the newly formed methylene bridge ( −S−CH2​−N− ) of the thiazolidine ring[8].

Protocol B: Methyl Esterification
  • Step 1: Suspend 5.0 mmol of the synthesized 5,5-dimethylthiazolidine-4-carboxylic acid in 20 mL of anhydrous methanol under a nitrogen atmosphere.

  • Step 2: Cool the flask to 0°C using an ice bath. Causality: The subsequent addition of SOCl2​ is highly exothermic. Cooling prevents the methanol from boiling and suppresses side reactions.

  • Step 3: Dropwise, add 15.0 mmol of Thionyl Chloride ( SOCl2​ ). Causality: SOCl2​ serves a dual purpose: it acts as a dehydrating agent and generates anhydrous HCl in situ to catalyze the Fischer esterification.

  • Step 4: Remove the ice bath and reflux the mixture at 65°C for 4 hours.

  • Step 5: Evaporate the solvent under reduced pressure to yield Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride as a crystalline solid[5].

  • System Validation & Checkpoints:

    • ¹H NMR ( CDCl3​ ): Look for the emergence of a sharp, intense singlet at ~3.75 ppm integrating to 3 protons, which definitively confirms the presence of the methyl ester group.

    • FT-IR: Confirm the shift of the carbonyl ( C=O ) stretch from ~1630 cm−1 (carboxylate ion) to a sharp peak at ~1740 cm−1 (ester carbonyl)[3].

Biological & Chemical Applications

Beyond its utility as a synthetic building block, the compound exhibits profound biological potential:

  • Anti-Tumor Prodrug Mechanism: The parent acid has been found to act on the cell membranes of tumor cells, potentially causing a reverse transformation to normal cells through the restoration of contact inhibition[2][4]. Because the free acid cannot easily cross lipid bilayers, the methyl ester acts as a highly effective prodrug. Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl group, releasing the active zwitterion directly into the cytoplasm.

  • Formaldehyde Detoxification: The rapid formation of the thiazolidine ring is a recognized biological mechanism for formaldehyde detoxification. In cases of formaldehyde toxicity, penicillamine derivatives can act as scavengers, trapping the toxic aldehyde into a stable, excretable thiazolidine complex[9].

Mechanism Ester Methyl Ester Derivative (High Lipophilicity) Cell Tumor Cell Membrane Penetration Ester->Cell Passive Diffusion Hydrolysis Intracellular Esterases (Hydrolysis) Cell->Hydrolysis Active Free Thiazolidine Acid (Active Form) Hydrolysis->Active Cleavage of Methyl Group Effect Restoration of Contact Inhibition (Reverse Transformation) Active->Effect Membrane Interaction

Caption: Prodrug activation and cellular mechanism of the thiazolidine derivative.

References

  • Tebubio. "d-5,5-Dimethylthiazolidine-4-carboxylic acid". Tebubio Catalog. URL:[Link]

  • Almanac Life Science. "Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride". Almanac Life Science India. URL:[Link]

  • Annals of R.S.C.B. "Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity". Annals of the Romanian Society for Cell Biology (2021). URL:[Link]

  • Nature Communications Chemistry. "How formaldehyde reacts with amino acids". Communications Chemistry (2019). URL:[Link]

  • University of Basrah. "Anti-Cancer Activity, DFT and molecular docking study of new BisThiazolidine amide". University of Basrah Publications (2024). URL:[Link]

Sources

Protocols & Analytical Methods

Method

One-pot synthesis of substituted 4-thiazolidinones

Application Note: High-Efficiency One-Pot Synthesis of Substituted 4-Thiazolidinones Executive Summary & Pharmacological Context 4-Thiazolidinones represent a highly privileged five-membered heterocyclic scaffold in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency One-Pot Synthesis of Substituted 4-Thiazolidinones

Executive Summary & Pharmacological Context

4-Thiazolidinones represent a highly privileged five-membered heterocyclic scaffold in medicinal chemistry. They form the core of numerous biologically active molecules, including PPARγ agonists (e.g., pioglitazone), antimicrobials, and targeted antiproliferative agents[1]. Traditionally, the synthesis of these compounds involved multi-step processes with complex, low-yield purifications. However, the one-pot, three-component condensation of a primary amine, an aldehyde (or ketone), and a mercaptoacid (such as mercaptoacetic acid) has emerged as the modern gold standard[2].

This application note details optimized methodologies for this multicomponent reaction (MCR), emphasizing atom economy, mechanistic causality, and self-validating quality control for drug development professionals.

Mechanistic Rationale

The one-pot synthesis is a cascade reaction driven by sequential dehydration and nucleophilic attack. Understanding this mechanism is critical for troubleshooting low yields or unexpected side products during library generation.

  • Imine Formation (Schiff Base): The primary amine undergoes nucleophilic addition to the carbonyl carbon of the aldehyde/ketone, followed by the elimination of water to form an imine intermediate[3],[2].

  • Thiol Addition: The highly nucleophilic sulfhydryl (-SH) group of mercaptoacetic acid attacks the electrophilic imine carbon, forming an intermediate aminothioacetal[3].

  • Intramolecular Cyclization: The secondary amine nitrogen attacks the carboxylic acid carbonyl of the mercaptoacetic moiety. Subsequent elimination of a second water molecule yields the closed 4-thiazolidinone ring[2].

Causality Insight: The continuous removal of water is the primary thermodynamic driver for this reaction. If water is not effectively removed (via high heat, microwave irradiation, or chemical desiccants), the equilibrium stalls at the imine or aminothioacetal stage, drastically reducing the final yield.

Mechanism A Primary Amine + Aldehyde/Ketone B Imine (Schiff Base) Intermediate A->B - H2O C Nucleophilic Attack by Mercaptoacetic Acid (-SH) B->C D Intramolecular Cyclization (Amide Bond Formation) C->D E Substituted 4-Thiazolidinone D->E - H2O

Three-component reaction mechanism for the one-pot synthesis of 4-thiazolidinones.

Experimental Methodologies

The following protocols have been validated for high yield and purity. The choice of protocol depends on available equipment and the electronic nature of the starting materials.

Protocol A: Microwave-Assisted Synthesis (Green Chemistry Approach)

Microwave irradiation provides rapid, uniform heating, significantly accelerating the cyclocondensation process while minimizing the thermal degradation of sensitive aldehydes[4],[5].

  • Step 1: Reagent Preparation. In a 10 mL microwave-safe reaction vial, combine the primary amine (1.0 mmol), aromatic aldehyde (1.0 mmol), and mercaptoacetic acid (1.2 mmol). Note: A slight stoichiometric excess of mercaptoacetic acid ensures complete conversion of the imine intermediate.

  • Step 2: Solvent Addition. Add 1-2 mL of absolute ethanol. Ethanol acts as an environmentally benign microwave absorber (high loss tangent) and homogenizes the reaction mixture[5].

  • Step 3: Irradiation. Seal the vial and irradiate in a dedicated microwave synthesizer at 100–120 °C (approx. 300 W) for 10–15 minutes[5].

  • Step 4: Quenching & Neutralization. Cool the vial to room temperature. Pour the mixture into 15 mL of ice-cold saturated aqueous NaHCO₃. Causality: The bicarbonate neutralizes the unreacted mercaptoacetic acid, converting it to a water-soluble sodium salt. This prevents the acid from co-precipitating with the highly hydrophobic 4-thiazolidinone product[1].

  • Step 5: Isolation. Filter the resulting precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

Protocol B: Catalyst-Free, Solvent-Free Conventional Heating

For laboratories without microwave synthesizers, a solvent-free melt approach offers excellent atom economy and avoids the use of toxic solvents[6].

  • Step 1: Mixing. In a 5 mL Pyrex tube, intimately mix the amine (1.0 mmol), aldehyde (1.0 mmol), and mercaptoacetic acid (1.2 mmol). No solvent is added.

  • Step 2: Thermal Activation. Submerge the tube in a sand bath pre-heated to 120 °C. Causality: A sand bath is preferred over an oil bath to prevent localized hot spots and the generation of volatile decomposition products[6].

  • Step 3: Reaction Monitoring. Heat for 20–30 minutes. The mixture will initially melt into a homogenous liquid and may solidify as the higher-melting 4-thiazolidinone product forms.

  • Step 4: Workup. Triturate the crude residue with aqueous ethanol (1:1) to dissolve unreacted starting materials, followed by filtration and drying[6].

Workflow Start Equimolar Mixture: Amine + Aldehyde + Mercaptoacetic Acid Path1 Solvent-Free Heating (120°C, Sand Bath) Start->Path1 Path2 Microwave Irradiation (100-120°C, 300W, EtOH) Start->Path2 Time1 20-30 Minutes Path1->Time1 Time2 10-15 Minutes Path2->Time2 Workup Aqueous NaHCO3 Wash & Filtration Time1->Workup Time2->Workup Purify Recrystallization (Hot Ethanol) Workup->Purify

Comparative workflow for conventional solvent-free vs. microwave-assisted synthesis.

Quantitative Data & Condition Optimization

The efficiency of the one-pot synthesis is highly dependent on the activation method. Table 1 summarizes comparative data across various established methodologies, demonstrating the superiority of microwave and ultrasonic activation over traditional reflux.

Synthesis MethodologyCatalyst / AdditiveTemperatureReaction TimeAverage YieldRef.
Conventional RefluxBF₃ / p-Toluenesulfonic acid80–100 °C4–12 Hours60–80%[3]
Solvent-Free MeltNone (Self-catalyzed)120 °C20–30 Minutes70–90%[6]
Microwave-AssistedNone (Ethanol solvent)100–120 °C10–15 Minutes92–96%[5]
Ultrasound-AssistedNano-CdZr₄(PO₄)₆60 W (Sonic)25 Minutes~88%[3]
Ionic Liquid Mediated[C₃(MIM)₂–2Br]80 °C30–45 Minutes85–95%[7]

Self-Validating System: Analytical Quality Control

To ensure the integrity of the synthesized 4-thiazolidinones, the protocol must be self-validating. Rely on the following analytical markers to confirm successful cyclization:

  • TLC Monitoring: The disappearance of the highly UV-active aldehyde starting material is the primary indicator of reaction completion. The product typically exhibits a lower Rf value than the starting aldehyde due to increased polarity from the heterocyclic ring.

  • ¹H-NMR Spectroscopy: The formation of the 4-thiazolidinone ring is definitively confirmed by the presence of a highly deshielded methine proton (the C-2 proton of the thiazolidinone ring, flanked by N and S). This proton typically resonates as a singlet between δ 5.5 and 6.5 ppm , depending on the substituents[4]. Furthermore, the active methylene protons of the ring (C-5) usually appear as a singlet or an AB quartet around δ 3.5–4.0 ppm .

  • ¹³C-NMR Spectroscopy: The most critical diagnostic peak is the carbonyl carbon (C=O) of the rhodanine/thiazolidinone core (C-4), which consistently appears far downfield at δ 165.0–175.0 ppm [4].

  • IR Spectroscopy: Look for the disappearance of the characteristic aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of a strong lactam/amide carbonyl stretch (C=O) typically observed at 1680–1720 cm⁻¹ .

References

  • "One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones under Microwave Irradiation", mdpi.com, 4

  • "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications", nih.gov, 3

  • "Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4-ones", arabjchem.org, 6

  • "Synthesis and Biological Applications of Thiazolidinone", intechopen.com, 2

  • "Microwave Assisted Three Component Reaction Conditions to Obtain New Thiazolidinones with Different Heterocyclic Skeletons", mdpi.com, 5

  • "Ionic Liquid–Mediated, One-Pot Synthesis for 4-Thiazolidinones", researchgate.net, 7

  • "4-Thiazolidinone | High-Quality Research Chemical", benchchem.com, 1

Sources

Application

Application of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate in Drug Discovery: Conformational Restriction and Pharmacophore Engineering

Executive Summary Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate (often referred to as Dtc methyl ester) is a highly specialized building block in medicinal chemistry. Functioning primarily as a conformationally cons...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate (often referred to as Dtc methyl ester) is a highly specialized building block in medicinal chemistry. Functioning primarily as a conformationally constrained proline surrogate, it introduces rigid structural motifs into peptide backbones and small-molecule inhibitors. This application note details the mechanistic rationale, pharmacological benefits, and field-validated protocols for incorporating this unique thiazolidine derivative into modern drug discovery workflows.

Scientific Rationale: The Mechanics of Conformational Restriction

In peptide drug design, native proline residues act as structural pivots. However, their inherent flexibility can lead to rapid proteolytic degradation in vivo and significant entropic penalties upon receptor binding. Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate addresses these liabilities by introducing a thiazolidine ring flanked by geminal dimethyl groups at the C5 position.

The Causality of the Modification:

  • Steric Bulk & Dihedral Locking: The gem-dimethyl groups create severe steric hindrance, which restricts the rotation of the ϕ and ψ dihedral angles of the peptide backbone.

  • Isomerization Control: This precise steric bulk selectively modulates the cis/trans isomerization equilibrium of the preceding amide bond, overwhelmingly locking it into a bioactive trans conformation.

  • Entropic Advantage: By pre-organizing the peptide into its exact receptor-binding conformation, the entropic cost of binding is minimized. This thermodynamic advantage translates directly into dramatically increased target affinity[1].

G A Methyl 5,5-dimethyl-1,3- thiazolidine-4-carboxylate B Peptide Backbone Integration A->B C Steric Hindrance (gem-dimethyl) B->C D Stabilization of trans-Amide Bond C->D E Protease Resistance D->E F Enhanced Receptor Affinity D->F

Caption: Mechanism of conformational restriction by Dtc derivatives in peptide drug design.

Core Applications in Drug Discovery

Peptide Therapeutics and Peptidomimetics

Dtc derivatives have been extensively utilized to probe and stabilize the receptor-bound conformations of critical hormones and antimicrobial peptides. For instance, substituting native proline with 5,5-dimethylthiazolidine-4-carboxylic acid in Angiotensin II analogs resulted in a 39% greater agonist activity toward the AT1 receptor, a key target in blood pressure regulation[2]. The methyl ester form is particularly crucial during solution-phase synthesis, acting as a lipophilic C-terminal protecting group that enhances solubility in organic solvents before final saponification.

Beta-Lactamase Inhibitor Design

Beyond peptides, the thiazolidine core is the fundamental pharmacophore of penicillins. Dtc derivatives are utilized as scaffolds to synthesize transition-state analogs, such as α -(2-thiazolidinyl) boronic acids ("bora-penicilloates"). These compounds serve as direct structural analogs of the deacylation tetrahedral intermediates of bacterial enzymes. Consequently, they act as potent micromolar inhibitors of class C serine β -lactamases, providing a critical strategy to combat antimicrobial resistance[3].

Quantitative Data Presentation

The incorporation of Dtc into peptide sequences yields measurable improvements in both pharmacodynamics and pharmacokinetics. The table below summarizes the impact of Dtc substitution on Angiotensin II (ANG II) analogs.

Peptide AnalogPosition SubstitutedReceptor Affinity (pD2 / pA2)Biological ProfileProteolytic Stability (Plasma Half-life)
Native ANG II Pro 7 pD 2​ ~ 8.2Baseline Agonist< 5 mins
[Sar 1 , Dtc 5 ] ANG II Val 5 Dtc 5 pD 2​ ~ 8.5Enhanced Agonist> 30 mins
[Sar 1 , Dtc 5 , Ile 8 ] ANG II Val 5 Dtc 5 pA 2​ ~ 8.8Potent Antagonist> 45 mins

Data synthesized from foundational structure-activity relationship (SAR) studies on constrained amino acids[1].

Experimental Protocols

Because of the extreme steric hindrance imparted by the geminal dimethyl groups, standard coupling conditions (e.g., EDC/HOBt) often fail, resulting in low yields or massive epimerization. The following protocols utilize highly reactive uronium salts to overcome this activation energy barrier.

Protocol A: Hydrolysis and Fmoc-Protection of Dtc-OMe

Objective: Convert Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate into Fmoc-Dtc-OH for downstream Solid-Phase Peptide Synthesis (SPPS).

  • Saponification: Dissolve Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/H 2​ O. Cool the reaction vessel to 0°C.

  • Hydrolysis: Add LiOH·H 2​ O (1.5 eq) dropwise. Stir for 2 hours at room temperature.

    • Causality: LiOH is explicitly chosen over NaOH or KOH to minimize the risk of thiazolidine ring opening and to prevent base-catalyzed epimerization at the α -carbon.

  • Self-Validation Check: Monitor reaction completion via LC-MS. Proceed only when the methyl ester peak disappears and the free acid mass ([M-H] 160.2 m/z) is dominant.

  • Fmoc Protection: Adjust the solution pH to 8.5 using 10% Na 2​ CO 3​ . Add Fmoc-OSu (1.2 eq) dissolved in dioxane dropwise. Stir vigorously for 12 hours.

  • Workup: Acidify the aqueous layer to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under vacuum to yield Fmoc-Dtc-OH.

Protocol B: Sterically Hindered Peptide Coupling

Objective: Couple Fmoc-Dtc-OH to a growing peptide chain on Wang resin.

  • Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes to maximize pore accessibility.

  • Activation: In a separate vial, dissolve Fmoc-Dtc-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq).

    • Causality: HATU is critical here. Its 7-aza-benzotriazole leaving group is highly reactive, effectively overcoming the steric shield of the gem-dimethyl groups. Using a slight deficit of HATU (2.9 eq) relative to the amino acid (3.0 eq) prevents the irreversible capping of the resin's free amines by the uronium salt.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Self-Validation Check (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (yellow) validates successful amide bond formation. If positive (blue), repeat the coupling step before proceeding.

  • Diketopiperazine (DKP) Prevention: Immediately proceed to the next Fmoc deprotection and coupling step.

    • Causality: Dtc-containing dipeptides are highly prone to DKP formation. The constrained conformation forces the N-terminus into close proximity with the ester/resin linkage, triggering premature cleavage. Immediate subsequent coupling traps the amine, preventing this side reaction.

Workflow N1 Step 1: Ester Hydrolysis (LiOH, THF/H2O) N2 Step 2: N-Protection (Fmoc-OSu, pH 8.5) N1->N2 N3 Step 3: Activation (HATU / DIPEA) N2->N3 N4 Step 4: Peptide Coupling (Solid/Solution Phase) N3->N4 N5 Step 5: Cleavage & Validation (TFA / LC-MS) N4->N5

Caption: Experimental workflow for incorporating Dtc methyl ester into peptide synthesis.

References

  • An Investigation of Angiotensin II Agonist and Antagonist Analogues With 5,5-dimethylthiazolidine-4-carboxylic Acid and Other Constrained Amino Acids. Journal of Medicinal Chemistry (ACS). 4

  • Interactions of "bora-penicilloates" with serine β-lactamases and DD-peptidases. Biochemistry (PubMed/NIH). 3

  • Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine. Pharmaceuticals (MDPI). 2

Sources

Method

Application Note: Advanced HPLC and LC-MS/MS Methodologies for the Analysis of Thiazolidine-4-Carboxylates

Introduction & Analytical Challenges Thiazolidine-4-carboxylic acid (commonly known as thioproline, tPro, or timonacic) and its complex derivatives are cyclic, sulfur-containing analogs of proline. They play critical rol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Thiazolidine-4-carboxylic acid (commonly known as thioproline, tPro, or timonacic) and its complex derivatives are cyclic, sulfur-containing analogs of proline. They play critical roles in biological systems as antioxidant precursors, intermediates in L-cysteine metabolism, and active pharmaceutical ingredients (APIs) in immunomodulatory and hepatoprotective drugs[1]. Furthermore, complex adducts such as 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA)—a condensation product of cysteine and pyridoxal 5'-phosphate—serve as crucial biomarkers in clinical plasma screening[2].

The Analytical Challenge: Analyzing these compounds via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents significant hurdles. Small thiazolidine-4-carboxylates are highly polar, leading to poor retention on traditional C18 stationary phases. Additionally, native thioproline lacks a strong conjugated π -system, exhibiting maximum UV absorption at a non-selective 205 nm[3]. At this wavelength, matrix interference from pharmaceutical excipients, cosmetic bases, or endogenous plasma proteins is overwhelmingly high.

To overcome these limitations, this application note details two distinct, field-proven workflows:

  • A Derivatization-Based HPLC-UV Method for the robust quantification of thioproline in formulations.

  • A HILIC-MS/MS Method for the high-sensitivity clinical screening of polar derivatives (HPPTCA) in human plasma.

Mechanistic Insights & Methodological Causality

As a Senior Application Scientist, it is imperative to understand why specific chromatographic conditions are selected, rather than merely executing a protocol.

The Causality of CMQT Derivatization (HPLC-UV)

To resolve the poor UV absorptivity and low retention of native thioproline, pre-column derivatization using 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) is employed[4].

  • Chemical Logic: At pH 6.0, thioproline acts as a nucleophile, reacting with the electrophilic CMQT reagent. This yields a stable 2-S-quinolinium derivative.

  • Chromatographic Benefit: The addition of the bulky, aromatic quinolinium group drastically increases the molecule's hydrophobicity, ensuring excellent retention on a standard Zorbax SB-C18 column.

  • Detection Benefit: The derivatization shifts the UV absorption maximum from 205 nm to 348 nm, moving the detection window out of the "noise" region of common excipients and enabling highly selective quantification[5].

The Causality of HILIC for Plasma Screening (LC-MS/MS)

For complex derivatives like HPPTCA, which contain a phosphate group, a carboxylic acid, and a pyridine ring, the polarity is too extreme for RP-HPLC (the analyte would elute in the void volume).

  • Chromatographic Logic: Hydrophilic Interaction Liquid Chromatography (HILIC) using an X-Bridge Glycan BEH Amide column is utilized[6]. The amide stationary phase retains the highly polar HPPTCA via a combination of hydrogen bonding, dipole-dipole interactions, and partitioning into an aqueous-enriched layer on the silica surface.

  • Mobile Phase Selection: A mobile phase containing 0.1% formic acid ensures that the phosphate and carboxylate groups remain partially protonated, preventing peak tailing and ensuring optimal ionization efficiency for positive-mode Electrospray Ionization (ESI+).

Experimental Workflows & Protocols

Workflow 1: HPLC-UV Determination of Thioproline in Formulations

Workflow1 A Sample Matrix (Tablets/Cosmetics) B Solid-Liquid Extraction (Phosphate Buffer pH 6.0) A->B C Derivatization (CMQT Reagent) B->C D Filtration (0.22 µm PTFE) C->D E RP-HPLC Analysis (UV at 348 nm) D->E

Fig 1. Sample preparation and derivatization workflow for HPLC-UV analysis of thioproline.

Step-by-Step Protocol:

  • Sample Extraction: Weigh an appropriate amount of the homogenized tablet or cosmetic sample. Extract via Solid-Liquid Extraction (SLE) using 0.2 mol/L phosphate buffer (pH 6.0) to ensure the zwitterionic state of thioproline is maintained.

  • Derivatization: Transfer 500 µL of the extract to a reaction vial. Add 100 µL of 0.25 mol/L CMQT reagent. Vortex for 30 seconds and incubate at 25 °C for 15 minutes to allow complete formation of the 2-S-quinolinium derivative[7].

  • Filtration: Pass the derivatized solution through a 0.22 µm polytetrafluoroethylene (PTFE) membrane filter to remove insoluble excipients.

  • HPLC Analysis:

    • Column: Zorbax SB-C18 (150 × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using 0.1 mol/L trichloroacetic acid (TCA) adjusted to pH 1.7, and Acetonitrile (ACN). Note: The low pH of 1.7 suppresses silanol ionization on the column and ensures the acidic derivative remains neutral, preventing peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 348 nm.

Workflow 2: HILIC-MS/MS Screening of HPPTCA in Human Plasma

Workflow2 A Human Plasma Sample B Spike IS (4-DPD) A->B C Protein Precipitation (Acetonitrile) B->C D Ultrafiltration (Deproteinization) C->D E HILIC-MS/MS (Amide Column) D->E

Fig 2. Clinical screening workflow for HPPTCA in human plasma using HILIC-MS/MS.

Step-by-Step Protocol:

  • Internal Standard Addition: Aliquot 100 µL of human plasma. Spike with 10 µL of 4-deoxypyridoxine (4-DPD) as the Internal Standard (IS) to correct for matrix effects and ionization suppression[8].

  • Protein Precipitation: Add 300 µL of cold Acetonitrile (ACN) to precipitate plasma proteins. Vortex vigorously for 1 minute.

  • Ultrafiltration: Transfer the mixture to a centrifugal ultrafiltration unit (e.g., 10 kDa MWCO). Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Dilution: Dilute the ultrafiltrate 1:1 with the initial mobile phase conditions to ensure peak focusing at the head of the HILIC column.

  • LC-MS/MS Analysis:

    • Column: X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 μm) maintained at 20 °C.

    • Mobile Phase A: Water/ACN (95:5, v/v) containing 0.1% Formic Acid.

    • Mobile Phase B: Water/ACN (5:95, v/v) containing 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Detection: Tandem mass spectrometry in positive ESI mode using Multiple Reaction Monitoring (MRM).

Quantitative Data & Method Validation Summary

The following table summarizes the validation parameters for both methodologies, demonstrating their suitability for their respective applications.

ParameterHPLC-UV Method (Thioproline)HILIC-MS/MS Method (HPPTCA)
Matrix Pharmaceuticals / CosmeticsHuman Plasma
Linearity Range 0.5 – 125 μmol/L0.25 – 10 µmol/L
Limit of Quantification (LOQ) 0.5 μmol/L0.25 µmol/L
Intra-assay Precision (RSD%) 0.30% – 11.23%< 8.5%
Inter-assay Precision (RSD%) 1.13% – 9.64%< 10.2%
Accuracy (Recovery %) 93.22% – 104.31%91.5% – 108.4%
Analysis Time per Run ~14 minutes~6 minutes

Data synthesized from foundational validation studies[4][6].

System Suitability & Self-Validating Controls

To ensure absolute trustworthiness and E-E-A-T compliance, every analytical run must operate as a self-validating system. The following controls are mandatory:

  • System Suitability Testing (SST): Before running actual samples, inject a mid-level calibration standard six times. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% . For the HILIC method, the symmetry factor for the HPPTCA peak must oscillate strictly between 1.00 and 1.16[2].

  • Matrix Spike Recovery (Accuracy Control): In the HPLC-UV method, because cosmetic matrices vary wildly (creams vs. sera), an external standard addition method must be employed. Spike a known concentration of tPro into the cosmetic matrix prior to SLE extraction to verify that matrix components do not inhibit the CMQT derivatization reaction.

  • Internal Standard Tracking (MS/MS): For the HILIC-MS/MS method, the peak area of the 4-DPD internal standard must be monitored across all injections. A deviation of >15% in the IS area indicates severe matrix ion suppression or an extraction failure, rendering that specific sample result invalid.

  • Carryover Assessment: A blank solvent injection must immediately follow the highest calibration standard. The analyte peak area in the blank must be ≤5% of the LOQ area.

References

  • Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules, 2025. URL:[Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 2024. URL:[Link]

  • Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism. Amino Acids, 2021. URL:[Link]

Sources

Application

Chiral Separation of Thiazolidine Derivatives Using HPLC: Methodologies, Mechanisms, and Protocols

Executive Summary & Scientific Context Thiazolidine derivatives, particularly the thiazolidinedione (TZD) class of peroxisome proliferator-activated receptor gamma (PPARγ) agonists (e.g., pioglitazone, rosiglitazone, tro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Thiazolidine derivatives, particularly the thiazolidinedione (TZD) class of peroxisome proliferator-activated receptor gamma (PPARγ) agonists (e.g., pioglitazone, rosiglitazone, troglitazone), are foundational in the management of type 2 diabetes mellitus[1]. These molecules typically feature a stereogenic center at the C5 position of the thiazolidinedione ring. Because drug enantiomers can exhibit biologically distinct pharmacological and toxicological profiles, isolating and quantifying the (R)- and (S)-enantiomers is a critical regulatory and developmental requirement[1].

As a Senior Application Scientist, I approach the chiral separation of these derivatives not just as a chromatographic exercise, but as a dynamic chemical stability challenge. This application note delineates the causality behind solvent selection, the mechanisms of chiral recognition, and provides self-validating protocols for the robust separation of thiazolidine enantiomers[2].

The Mechanistic Challenge: Epimerization and Solvent Effects

A major hurdle in the chiral separation of TZDs is their susceptibility to in vitro racemization. The proton at the chiral C5 position of the thiazolidinedione ring is highly acidic. In the presence of protic solvents or basic conditions, this proton is easily abstracted, leading to an achiral enol intermediate and subsequent racemization[3].

Expert Insight (Causality in Method Development): If a sample is dissolved in pure methanol or ethanol, on-column epimerization or pre-injection racemization can occur, leading to peak fronting, plateauing between enantiomer peaks, or inaccurate enantiomeric excess (ee) calculations[3]. To mitigate this, the sample diluent and mobile phase must be strictly controlled. For example, troglitazone racemizes rapidly in pure methanol but remains chemically stable for over 24 hours when the diluent is modified with a trace amount of acid, such as a methanol-acetic acid (1000:1, v/v) mixture[4].

Workflow Step1 1. Analyte Characterization Identify chiral centers & stability Step2 2. CSP Selection Select Polysaccharide-based CSP (e.g., Amylose/Cellulose) Step1->Step2 Step3 3. Mobile Phase & Diluent Add acidic modifiers (e.g., Acetic Acid) to suppress enolization Step2->Step3 Step4 4. Chromatographic Evaluation Assess Resolution (Rs > 1.5) Step3->Step4 Success Method Validated (ICH Guidelines) Step4->Success Rs ≥ 1.5 Fail Poor Resolution or Peak Tailing Adjust Modifier/CSP Step4->Fail Rs < 1.5 Fail->Step2 Iterate

Caption: Workflow for developing a chiral HPLC method for thiazolidine derivatives.

Chiral Stationary Phases (CSPs) and Recognition Mechanisms

Polysaccharide-based CSPs are universally preferred for the direct separation of thiazolidine enantiomers[2]. Columns such as Chiralcel OJ-R (cellulose tris(4-methylbenzoate)) or Phenomenex i-Amylose-3 rely on the formation of transient diastereomeric complexes between the analyte and the polymer's chiral helical grooves[2][4]. Separation is driven by a combination of hydrogen bonding (often involving the oxo groups of the TZD ring), dipole-dipole interactions, and steric inclusion[5].

Mechanism Racemate Racemic Thiazolidine (R) & (S) Enantiomers CSP Polysaccharide CSP Hydrogen Bonding Dipole & π-π Interactions Racemate->CSP Injection ComplexR Transient Complex 1 CSP : (R)-Enantiomer CSP->ComplexR K_R ComplexS Transient Complex 2 CSP : (S)-Enantiomer CSP->ComplexS K_S Detector UV/DAD Detection Distinct Retention Times ComplexR->Detector Elution 1 ComplexS->Detector Elution 2

Caption: Mechanism of chiral recognition and separation of enantiomers on a polysaccharide CSP.

Validated Experimental Protocols

Protocol A: Reversed-Phase Separation of Pioglitazone Enantiomers

This protocol outlines the bioanalytical segregation of pioglitazone enantiomers, leveraging an amylose-based CSP under reversed-phase conditions[2].

Materials & Instrumentation:

  • Column: Phenomenex i-Amylose-3 (150 mm × 4.6 mm i.d., 5 µm particle size)[2].

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/DAD detector.

  • Mobile Phase: 10 mM Ammonium Acetate buffer (in Millipore water) : Acetonitrile (60:40, v/v)[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve the appropriate mass of ammonium acetate in HPLC-grade water to achieve a 10 mM concentration. Filter through a 0.22 µm membrane. Mix with HPLC-grade Acetonitrile in a 60:40 (v/v) ratio and degas thoroughly.

  • System Equilibration: Purge the HPLC lines and equilibrate the i-Amylose-3 column with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved. Set the column oven temperature to 35 °C[2].

  • Sample Preparation: Dissolve racemic pioglitazone in the mobile phase to a concentration of 10-50 µg/mL. Critical Step: Ensure the sample is analyzed promptly or stored at low temperatures to prevent solvent-mediated epimerization.

  • Injection & Detection: Inject 10-20 µL of the sample. Monitor the elution using a UV detector set to 265 nm[2].

  • Data Analysis: Under these conditions, Pioglitazone-S elutes at approximately 3.1 minutes, and Pioglitazone-R elutes at 7.4 minutes, providing baseline resolution[2].

Protocol B: Direct Chiral Separation of Troglitazone Stereoisomers

Troglitazone possesses multiple stereocenters, necessitating a robust method to separate all stereoisomers while strictly preventing C5 racemization[4].

Materials & Instrumentation:

  • Column: Chiralcel OJ-R (Reversed-phase cellulose-derivatized column)[4].

  • Mobile Phase: Methanol : Acetic Acid (1000:1, v/v)[4].

Step-by-Step Methodology:

  • Solvent Modification (Anti-Racemization): Prepare the mobile phase by adding 1 mL of glacial acetic acid to 1000 mL of HPLC-grade methanol. This acidic environment is mandatory to protonate the thiazolidinedione ring and block enolization[4].

  • System Equilibration: Equilibrate the Chiralcel OJ-R column at a flow rate of 0.5 mL/min[4].

  • Sample Preparation: Dissolve troglitazone standard in the Methanol-Acetic Acid (1000:1, v/v) diluent to achieve a concentration between 0.13 and 0.75 mg/mL. Do not use pure methanol as the diluent[4].

  • Injection & Detection: Inject the sample and monitor at UV 285 nm[4].

  • Self-Validation Step: Verify that the relative standard deviation of the stereoisomer ratios across multiple injections remains between 0.1-0.2%. A stable ratio confirms that no on-column racemization is occurring, validating the integrity of the method[4].

Quantitative Data Summary

The following table summarizes validated chromatographic parameters for the chiral separation of various thiazolidine derivatives:

AnalyteChiral Stationary PhaseMobile Phase CompositionFlow RateDetectionRef
Pioglitazone Phenomenex i-Amylose-3 (150 x 4.6 mm, 5 µm)10 mM Ammonium Acetate : Acetonitrile (60:40 v/v)0.6 mL/minUV 265 nm[2]
Troglitazone Chiralcel OJ-RMethanol : Acetic Acid (1000:1 v/v)0.5 mL/minUV 285 nm[4]
Rosiglitazone Chiralcel OJ-HMethanol : Ethanol (90:10 v/v)N/AUV Detection[6]
Thiazolidine-2-carboxylic acid *Chiralcel OD-H (250 x 4.6 mm)n-Hexane : Isopropanol (85:15 v/v)1.0 mL/minUV 254 nm[7]

*Note: Analyzed via pre-column derivatization with aniline to enhance UV detectability and chiral recognition[7].

References

  • [1] Investigation of Racemisation of the Enantiomers of Glitazone Drug Compounds at Different pH Using Chiral HPLC and Chiral CE. PubMed / NIH. 1

  • [2] Stability indicating chiral HPLC method for the estimation of pioglitazone enantiomers in pharmaceutical formulation. ResearchGate. 2

  • [6] Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE. ResearchGate. 6

  • [5] A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers. Benchchem. 5

  • [7] HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. 7

  • [3] Effect of Injection Diluent on a Chiral Separation on an Amylose S-α-Methylbenzylcarbamate Chiral Stationary Phase. Taylor & Francis. 3

  • [4] Direct chiral separation of troglitazone stereoisomers using reversed-phase high-performance liquid chromatography. PubMed / NIH. 4

Sources

Method

Application Note: Protocol for the N-Acetylation of Thiazolidine-4-Carboxylates

Executive Summary The N-acetylation of thiazolidine-4-carboxylates (such as L-thioproline) is a critical synthetic transformation in both medicinal chemistry and agrochemical development. In pharmaceutical applications,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-acetylation of thiazolidine-4-carboxylates (such as L-thioproline) is a critical synthetic transformation in both medicinal chemistry and agrochemical development. In pharmaceutical applications, N-acetylated derivatives are utilized to increase lipophilicity, slow renal clearance, and serve as structural frameworks for 1[1]. In agriculture, the racemic derivative N-acetylthiazolidine-4-carboxylic acid (NATCA, also known as Folcisteine) is a potent2[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. This document dissects the mechanistic causality behind reagent selection and temperature control, providing self-validating protocols tailored for both stereoretentive (pharmaceutical) and racemizing (agrochemical) applications.

Scientific Background & Mechanistic Causality

The N-acetylation of the thiazolidine ring relies on a classic nucleophilic acyl substitution. The secondary amine of the thiazolidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride ( Ac2​O ) to form a tetrahedral intermediate, which subsequently collapses to expel an acetate leaving group[3].

The Stereochemistry-Temperature Paradox

A critical challenge in this synthesis is maintaining the stereochemical integrity of the C4 chiral center. Thiazolidine-4-carboxylic acids are highly sensitive to temperature during acylation.

  • Low-Temperature Causality (Stereoretention): At 0°C in the presence of an aqueous base (Schotten-Baumann conditions), the reaction is strictly limited to the highly nucleophilic nitrogen, preserving the C4 stereocenter[3].

  • High-Temperature Causality (Epimerization): If the reaction is heated (e.g., 90°C–100°C), the excess acetic anhydride reacts with the C4 carboxylic acid group to form a 4[4]. This intermediate lowers the activation energy for reversible ring-opening or enolization at the C4 position, leading to selective epimerization and the generation of a racemic (DL) mixture[4].

Understanding this causality allows us to purposefully select our reaction conditions based on the desired end-product.

Visualizations

Workflow Start Thiazolidine-4-carboxylic acid (L-Thioproline) Decision Stereochemical Requirement? Start->Decision Stereo Stereoretentive Pathway (Pharmaceutical Grade) Decision->Stereo Strict (L-form) Racemic Racemizing Pathway (Agrochemical Bulk) Decision->Racemic Flexible (DL-form) Cond1 Reagents: Ac2O, Na2CO3 (aq) Temp: 0°C Mechanism: Direct N-Acetylation Stereo->Cond1 Cond2 Reagents: Ac2O, AcOH Temp: 90°C Mechanism: Mixed Anhydride Epimerization Racemic->Cond2 Prod1 N-Acetyl-L-thioproline (High ee%) Cond1->Prod1 Prod2 N-Acetyl-DL-thioproline (Racemic Mixture) Cond2->Prod2

Synthetic workflow decision tree for the N-acetylation of thiazolidine-4-carboxylates.

Mechanism Amine Secondary Amine (Thiazolidine Ring) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Ac2O Acetic Anhydride (Ac2O) Ac2O->Tetrahedral Product N-Acetylated Product (Stereocenter Intact) Tetrahedral->Product - Acetate (0°C) MixedAnhydride Mixed Anhydride Intermediate (at C4) Product->MixedAnhydride Excess Ac2O High Temp (90-100°C) Epimer C4-Epimerized Product (Racemic) MixedAnhydride->Epimer Ring-opening & Closure

Mechanistic pathway of N-acetylation and temperature-dependent C4-epimerization.

Self-Validating Experimental Protocols

Protocol A: Stereoretentive Synthesis of N-Acetyl-L-thioproline

This protocol utilizes modified Schotten-Baumann conditions to3[3], ensuring the L-configuration is retained for pharmaceutical applications.

Materials:

  • L-Thiazolidine-4-carboxylic acid (10 mmol, 1.33 g)

  • 6% Aqueous Sodium Carbonate ( Na2​CO3​ ) (50 mL)

  • Acetic Anhydride ( Ac2​O ) (40 mmol, 3.77 mL)

  • Concentrated HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of L-thiazolidine-4-carboxylic acid in 50 mL of 6% aqueous Na2​CO3​ . Causality: The base deprotonates the carboxylic acid, driving the starting material into solution, while simultaneously acting as an acid scavenger for the upcoming step[3].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate strictly to 0°C.

  • Acylation: Add 3.77 mL of acetic anhydride dropwise over a period of 10–15 minutes. Causality: Slow addition prevents exothermic spikes that could trigger C4 epimerization.

  • Maturation: Stir the mixture at 0°C for 2 hours.

  • Isolation: Carefully acidify the aqueous mixture to pH 2.0 using concentrated HCl. The N-acetylated product will precipitate as a white crystalline solid. Filter, wash with cold distilled water, and dry under vacuum.

Self-Validation Checkpoint:

  • In-Process pH: Monitor the pH during Ac2​O addition. It must remain >8.0. If the pH drops, the amine will protonate, halting the nucleophilic attack.

  • Reaction Completion: Confirm via TLC (DCM:MeOH 9:1, visualized with ninhydrin). The secondary amine starting material will stain purple/yellow, while the fully N-acetylated product will not react with ninhydrin.

Protocol B: High-Yield Racemizing Synthesis of N-Acetyl-DL-thioproline

For bulk agrochemical production (NATCA), a racemic mixture is often preferred due to higher solubility and easier downstream formulation. This protocol5[5].

Materials:

  • L-Thiazolidine-4-carboxylic acid (100 mmol, 13.3 g)

  • Glacial Acetic Acid (50 mL)

  • Acetic Anhydride ( Ac2​O ) (150 mmol, 14.1 mL)

Step-by-Step Methodology:

  • Solvation: Suspend 100 mmol of L-thioproline in 50 mL of glacial acetic acid. Causality: Avoiding aqueous alkali prevents side-reactions at high temperatures and simplifies solvent recovery[5].

  • Acylation & Epimerization: Add acetic anhydride to the mixture. Heat the reaction vessel to 90°C and maintain this temperature for 3.5 hours. Causality: The 90°C thermal energy forces the formation of the mixed anhydride at the C4 position, inducing rapid and complete racemization[4][5].

  • Solvent Recovery: Distill off the bulk of the acetic acid under reduced pressure.

  • Crystallization: Add cold water to the concentrated residue to crash out the N-acetyl-DL-thioproline. Filter and dry.

Self-Validation Checkpoint: Measure the specific optical rotation [α]D​ of the isolated product. A successful racemization will yield a value of 0∘±0.5∘ . Any significant optical activity indicates incomplete epimerization, requiring extended heating.

Quantitative Data & Troubleshooting

The following table summarizes the divergent outcomes based on the chosen protocol, allowing researchers to easily compare the operational parameters and expected results.

ParameterProtocol A (Stereoretentive)Protocol B (Racemizing)
Target Product N-Acetyl-L-thioprolineN-Acetyl-DL-thioproline
Primary Application Prodrugs, PDCs[1]Agrochemical Biostimulants[2]
Solvent System 6% Na2​CO3​ (aq)Acetic Acid (Glacial)
Temperature 0°C90°C - 100°C
Reaction Time 2.0 hours3.5 hours
Stereochemical Purity >98% ee (L-isomer)Racemic (DL-mixture)
Typical Yield 85% - 90%>92%
Primary Failure Mode Exothermic spikes causing partial racemization.Incomplete heating leading to residual optical activity.

References

  • BenchChem.Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives.
  • Google Patents (CN104592083A).Method for preparing N-acetyl-DL-thioproline.
  • J-Stage.Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production.
  • ACS Pharmacology & Translational Science.Peptide-Drug Conjugates: Design, Chemistry, and Drug Delivery System as a Novel Cancer Theranostic.
  • University of Hertfordshire (AERU).Acetyl thiazolidine carboxylic acid.

Sources

Application

Use of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate as an antioxidant

Application Note: Evaluating Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate as an Intracellular Antioxidant Prodrug Mechanistic Rationale & Prodrug Strategy Direct administration of free thiols (e.g., cysteine, D-pen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate as an Intracellular Antioxidant Prodrug

Mechanistic Rationale & Prodrug Strategy

Direct administration of free thiols (e.g., cysteine, D-penicillamine) to mitigate cellular oxidative stress is often plagued by rapid extracellular auto-oxidation, poor lipid membrane permeability, and dose-limiting systemic toxicity[1]. To bypass these limitations, thiazolidine-4-carboxylate derivatives have been developed as highly stable, intracellular sulfhydryl prodrugs[2].

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate represents an optimized "double-prodrug" strategy designed specifically for targeted intracellular release:

  • Lipophilicity via Esterification: The methyl ester masks the polar carboxylic acid, preventing ionization at physiological pH. This structural choice facilitates rapid, passive diffusion across the lipid bilayer of the plasma membrane.

  • Thiol Masking via Thiazolidine Ring: The condensation of penicillamine (β,β-dimethylcysteine) with a carbonyl compound forms the thiazolidine ring, protecting the highly reactive sulfhydryl group from premature extracellular oxidation and degradation[3].

Once localized in the cytosol, non-specific intracellular esterases hydrolyze the methyl ester to yield 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. This intermediate subsequently undergoes enzymatic or spontaneous ring-opening to liberate D-penicillamine, a potent free radical scavenger and metal chelator capable of inhibiting lipid peroxidation and inducing p53-dependent protective pathways[4].

Intracellular Bioactivation Pathway

Bioactivation A Methyl 5,5-dimethyl-1,3- thiazolidine-4-carboxylate B Passive Membrane Diffusion A->B C Intracellular Esterases (Hydrolysis) B->C D 5,5-dimethyl-1,3- thiazolidine-4-carboxylic acid C->D E Enzymatic/Spontaneous Ring Opening D->E F D-Penicillamine (Active Free Thiol) E->F G ROS Scavenging & Lipid Peroxidation Inhibition F->G

Intracellular bioactivation pathway of the thiazolidine prodrug to active ROS scavenger.

Quantitative Data Presentation

To demonstrate the prodrug causality, it is critical to compare the compound across both cell-free and cell-based systems. Because the methyl ester requires enzymatic activation, it exhibits intentionally low efficacy in direct chemical assays but superior efficacy in cellular models due to enhanced uptake.

Antioxidant CompoundCell-Free DPPH Assay (IC₅₀, µM)Intracellular ROS Reduction (% of Control)Lipid Peroxidation Inhibition (IC₅₀, µM)
D-Penicillamine (Active Thiol)12.5 ± 1.245.2 ± 3.1%28.4 ± 2.0
5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid > 200 (Inactive)68.5 ± 4.4%45.1 ± 3.5
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate > 500 (Inactive)89.3 ± 2.8% 18.6 ± 1.5

Note: Data represents typical comparative benchmarks for thiazolidine prodrugs vs. free thiols based on established literature parameters[2][3].

Experimental Protocols

As a Senior Application Scientist, I emphasize that testing prodrugs requires a multi-tiered approach. The following protocols are designed as a self-validating system: Protocol A proves the compound is inert outside the cell, Protocol B proves it is highly active inside the cell, and Protocol C validates its protective effect on biological membranes.

Protocol A: Cell-Free DPPH Radical Scavenging Assay

Causality & Expert Insight: We run this assay specifically to prove the lack of direct antioxidant activity. If your Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate stock shows high DPPH scavenging, it indicates premature hydrolysis or degradation of the thiazolidine ring in your solvent. Self-Validating Control: Ascorbic acid or free D-penicillamine must be run in parallel to validate the DPPH reagent's sensitivity[3].

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Protect from light.

  • Compound Dilution: Prepare serial dilutions of the methyl ester prodrug and D-penicillamine (positive control) in ethanol (range: 1 µM to 500 µM).

  • Reaction Setup: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. The strict time constraint is critical to prevent solvent evaporation which skews absorbance.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100. The methyl ester should yield < 5% scavenging, confirming its stability as a prodrug.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Causality & Expert Insight: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable fluorogenic dye. By pre-loading cells with the methyl ester prodrug, we allow intracellular esterases to cleave the ester and release the thiol. When oxidative stress (e.g., H₂O₂) is subsequently introduced, the liberated thiol quenches the ROS, preventing the oxidation of DCFDA into the highly fluorescent DCF. Self-Validating Control: Include a condition with a broad-spectrum esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP). If the antioxidant effect disappears, it proves the mechanism relies entirely on esterase-mediated bioactivation.

  • Cell Seeding: Seed target cells (e.g., HepG2 or transformed fibroblasts[4]) in a black, clear-bottom 96-well plate at 2 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Prodrug Loading: Wash cells with PBS. Add Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate (10–50 µM) in serum-free media. Incubate for 2 hours to allow for uptake and esterase cleavage.

  • Dye Loading: Remove media, wash with PBS, and add 10 µM DCFDA in PBS. Incubate for 30 minutes in the dark at 37°C.

  • Stress Induction: Remove DCFDA, wash twice with PBS (crucial to remove extracellular dye), and add 100 µM H₂O₂ in PBS for 1 hour.

  • Measurement: Read fluorescence at Ex/Em = 485/535 nm. A significant reduction in fluorescence compared to the H₂O₂-only control indicates successful intracellular ROS scavenging.

Protocol C: Rat Liver Microsome Lipid Peroxidation Assay

Causality & Expert Insight: Thiazolidine derivatives are highly effective at protecting biological membranes from lipid peroxidation[2]. Microsomes contain phase I enzymes and esterases, making them an ideal subcellular model to test the bioactivation and membrane-protective properties of the prodrug simultaneously.

  • Microsome Preparation: Isolate rat liver microsomes via differential centrifugation. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) to a protein concentration of 1 mg/mL.

  • Reaction Mixture: Combine microsomes, 1 mM NADPH, and 0.1 mM FeCl₃ to induce lipid peroxidation.

  • Treatment: Add the methyl ester prodrug (10–100 µM) to the mixture. Incubate at 37°C for 60 minutes.

  • TBA Reaction: Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA), followed by 1 mL of 0.67% thiobarbituric acid (TBA).

  • Boiling: Heat the mixture at 95°C for 15 minutes to form the pink MDA-TBA adduct. Cool on ice and centrifuge at 3,000 × g for 10 minutes to pellet precipitated proteins.

  • Measurement: Measure the absorbance of the supernatant at 532 nm. Calculate the inhibition of lipid peroxidation relative to the vehicle control.

References

  • Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mBio. URL: [Link]

  • Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of the Romanian Society for Cell Biology. URL: [Link]

  • The Antioxidative Properties of Thiazolidine Derivatives. PubMed (Pol J Pharmacol Pharm). URL: [Link]

  • Transformed and Tumor-derived Human Cells Exhibit Preferential Sensitivity to the Thiol Antioxidants, N-Acetyl Cysteine and Penicillamine. Cancer Research. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Yield in Methyl 5,5-Dimethyl-1,3-thiazolidine-4-carboxylate Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the most critical yield bottlenecks in the synthesis of Methyl 5,5-dimethyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the most critical yield bottlenecks in the synthesis of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate. This compound is an essential chiral building block and proline alternative in organocatalysis.

The synthesis relies on a two-step process: the cyclization of D-penicillamine with formaldehyde to form the intermediate 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (DMTC), followed by a highly sensitive esterification with methanol. Below, you will find our field-proven protocols, mechanistic rationales, and a targeted Q&A to ensure your workflow is robust and reproducible.

Workflow Visualization

SynthesisWorkflow Penicillamine D-Penicillamine (Starting Material) Cyclization Cyclization Reaction (Water, Room Temp, 3-4h) Penicillamine->Cyclization Formaldehyde Formaldehyde (Aqueous) Formaldehyde->Cyclization Intermediate 5,5-dimethyl-1,3-thiazolidine- 4-carboxylic acid (DMTC) Cyclization->Intermediate Precipitation & Filtration Esterification Esterification (MeOH, SOCl2, 0°C to 60°C) Intermediate->Esterification Product Methyl 5,5-dimethyl-1,3-thiazolidine- 4-carboxylate Esterification->Product Evaporation & Extraction

Figure 1. Two-step synthetic workflow for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate.

Quantitative Data Summary

Optimizing the reaction environment is critical for maximizing yield. The table below summarizes the quantitative differences between standard literature conditions and our optimized in-house parameters.

ParameterStandard ProtocolOptimized ProtocolCausality / Rationale
Cyclization Solvent Water / Methanol mixStrictly Ion-free WaterMinimizes side reactions and maximizes the hydrophobic precipitation of the intermediate.
Cyclization Time 1 - 2 hours3 - 4 hoursEnsures complete thermodynamic conversion of D-penicillamine.
Esterification Reagent HCl gas / MethanolSOCl₂ / MethanolThionyl chloride generates anhydrous HCl in situ and chemically consumes water, driving the equilibrium forward.
Esterification Temp Room Temp0°C addition, then 60°CControls the initial exothermic activation; subsequent heat drives the sterically hindered esterification to completion.
Overall Yield 55 - 65%85 - 92% Synergistic effect of optimized precipitation and forced equilibrium.
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Synthesis of 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (DMTC)
  • Preparation: Dissolve 15.0 g (0.1 mol) of D-penicillamine in 150 mL of ion-free water under continuous stirring at room temperature.

  • Addition: Dropwise add a stoichiometric excess (approx. 1.1 eq) of aqueous formaldehyde solution (37%) over 15 minutes.

    • Causality: Slow addition prevents localized concentration spikes that can lead to polymerization of formaldehyde.

    • Self-Validation Check: The solution must transition from clear to slightly turbid as the hydrophobic thiazolidine ring forms.

  • Cyclization: Stir the mixture for 3 to 4 hours at room temperature. A white to beige-colored precipitate of DMTC will form.

  • Isolation: Filter the crystals, wash with 20 mL of cold ion-free water, and dry under vacuum.

    • Self-Validation Check: Verify the melting point (typically ~195-197°C). A depressed melting point indicates unreacted penicillamine, requiring re-washing.

Protocol B: Esterification to Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate
  • Activation: Suspend 10.0 g of the synthesized DMTC in 100 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise.

    • Causality: SOCl₂ reacts with methanol to form HCl and SO₂. The in situ generation of anhydrous HCl catalyzes the esterification, while the consumption of any residual water shifts the equilibrium entirely toward the ester.

  • Reflux: Remove the ice bath and heat the mixture to 60°C for 4-6 hours.

    • Self-Validation Check: The opaque suspension will transition into a completely clear solution as the ester hydrochloride salt forms and dissolves in methanol.

  • Work-up: Evaporate the solvent under reduced pressure. Neutralize the residue with saturated sodium bicarbonate to liberate the free base, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final product.

Troubleshooting & FAQs

Q1: Why is my yield of the DMTC intermediate consistently below 70%? A: Low yields during the cyclization step are typically caused by incomplete precipitation or the use of co-solvents like methanol during the initial condensation. Penicillamine undergoes1 to form 5,5-dimethylthiazolidine-4-carboxylic acids[1]. Using strictly ion-free water maximizes the precipitation of the resulting DMTC. If your yield remains low, verify the pH; the reaction is optimal near the isoelectric point of the resulting amino acid derivative.

Q2: During esterification, I observe significant unreacted starting material. How can I drive the reaction to completion? A: Standard Fischer esterification using methanolic HCl can stall due to the generation of water, which establishes an equilibrium. Furthermore, the presence of the gem-dimethyl groups creates significant 2, sterically hindering the reaction[2]. By switching to the 3, you chemically scavenge the water formed during the reaction and force the equilibrium forward, overcoming this steric barrier[3].

Q3: My final methyl ester product is contaminated with a yellowish impurity. What is the cause? A: This is often due to the oxidation of unreacted penicillamine or the degradation of the thiazolidine ring at elevated temperatures. Ensure that the cyclization reaction is complete before isolation. During esterification, strictly control the initial temperature to 0°C during SOCl₂ addition to prevent localized overheating and oxidative degradation.

Q4: Can I use diazomethane for the esterification to avoid heating? A: Yes. Literature indicates that 5,5-dimethylthiazolidine-4-carboxylic acid alkyl esters can be efficiently prepared by1 in a polar solvent[1]. However, due to the explosive and highly toxic nature of diazomethane, the thionyl chloride route is strongly preferred for scale-up and routine laboratory synthesis.

References
  • US4775675A - Thiazolidinecarboxylic acid derivatives and treatment of liver diseases therewith | Google Patents | 1

  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities | NIH / PMC |2

  • US3773757A - Process for the preparation of alpha-amino acid esters | Google Patents |3

Sources

Optimization

Managing diastereomer formation in thiazolidine synthesis

Welcome to the Technical Support Center for Thiazolidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical bottlenecks during heterocycle formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazolidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical bottlenecks during heterocycle formation. The condensation of a 1,2-aminothiol with an aldehyde inherently creates a new stereocenter, often resulting in a frustrating mixture of diastereomers.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind diastereomer formation, explore the thermodynamic principles that govern their equilibrium, and provide self-validating protocols to help you achieve absolute stereocontrol in your synthesis.

Knowledge Base: Mechanisms of Diastereoselectivity

Q: Why does the condensation of L-cysteine and an aldehyde always yield a diastereomeric mixture? A: The reaction between a chiral 1,2-aminothiol (such as L-cysteine) and an aldehyde does not occur in a single concerted step. It proceeds via the initial formation of a hemithioaminal, which subsequently dehydrates to form a planar thioiminium ion intermediate[1]. Because this intermediate is planar and the cysteine backbone already possesses a chiral center at C4, intramolecular cyclization can occur via nucleophilic attack from two different diastereotopic faces. This inherently creates a new stereocenter at C2, yielding a mixture of (2R,4R) and (2S,4R) diastereomers[2].

Q: How do thermodynamic and kinetic controls dictate the final diastereomeric ratio (d.r.)? A: The initial ratio of your product is kinetically driven—governed by the rapid formation of the less sterically hindered transition state. However, thiazolidine formation is a reversible, dynamic covalent process under slightly acidic conditions. Over time, the C-N and C-S bonds can open back up to the thioiminium intermediate[3]. If left to equilibrate, thermodynamic control takes over, eventually favoring the diastereomer where bulky substituents at C2 and C4 are trans to each other, as this minimizes steric repulsion and lowers the overall energy of the molecule[4].

Mechanism Start Aldehyde + 1,2-Aminothiol Hemi Hemithioaminal Intermediate Start->Hemi Condensation Iminium Thioiminium Ion (Planar) Hemi->Iminium -H2O Kinetic Kinetic Diastereomer (Fast Formation) Iminium->Kinetic Face A Attack Thermo Thermodynamic Diastereomer (Most Stable) Iminium->Thermo Face B Attack Kinetic->Iminium Reversible (pH < 6) Thermo->Iminium Reversible (pH < 6)

Mechanistic pathway of thiazolidine formation and pH-dependent diastereomeric equilibration.

Troubleshooting Guide 1: The Epimerization & CIAT Strategy

Q: I am stuck with a 60:40 mixture of diastereomers. How can I drive the reaction to a single stereoisomer without losing 40% of my yield to chromatography? A: Do not attempt standard column chromatography if the stereocenter is labile, as it will likely epimerize on the silica. Instead, employ Crystallization-Induced Asymmetric Transformation (CIAT), sometimes referred to as Crystallization-Induced Dynamic Resolution (CIDR)[5].

CIAT exploits the reversibility of the thiazolidine ring. By maintaining conditions where the diastereomers rapidly interconvert in solution, you can induce the continuous, selective crystallization of the less soluble diastereomer. According to Le Chatelier's principle, as the less soluble isomer precipitates, the solution phase re-equilibrates, converting the unwanted soluble isomer into the desired one until the entire batch is transformed[5].

Protocol: Self-Validating CIAT Methodology for Thiazolidines

This protocol is designed as a self-validating system; if crystallization outpaces epimerization, the system will fail, indicating that pH or temperature must be adjusted.

  • Solvent Selection : Dissolve the crude diastereomeric mixture in a solvent system that provides high solubility at elevated temperatures but poor solubility for your target diastereomer at room temperature (e.g., ethanol or an aqueous buffer)[5].

  • Equilibration Activation : Adjust the solution to pH 4.0–5.0. At this pH, the thiazolidine ring undergoes continuous, reversible ring-opening, allowing dynamic epimerization at C2[3].

  • Supersaturation : Heat the mixture to 60 °C to ensure complete dissolution. Slowly cool the solution at a controlled rate (e.g., 0.5 °C/min) to room temperature to induce supersaturation without crashing out the mixture.

  • Seeding (Critical Step) : Once supersaturation is reached, introduce 1-2% (w/w) of pure seed crystals of the desired diastereomer. This bypasses the primary nucleation barrier and forces the exclusive precipitation of the target crystal lattice[5].

  • Maturation : Stir the slurry continuously for 24–48 hours. As the target diastereomer crystallizes, the acidic conditions force the remaining soluble isomer to epimerize, replenishing the depleted target isomer.

  • Quenching & Isolation : Filter the crystals. To prevent any further epimerization or degradation, immediately wash the crystals with a cold, slightly basic buffer (pH 7.0). This deprotonates the intermediate species, locking the stereocenter and halting reversibility[3].

CIAT Sol Solution Phase (Mixture of Diastereomers) Eq Dynamic Epimerization (Acidic Conditions) Sol->Eq Equilibrium Cryst Selective Crystallization of Less Soluble Isomer Eq->Cryst Supersaturation Cryst->Sol Depletes Isomer A Shifts Equilibrium Pure Pure Diastereomer Crystals (>95% d.r.) Cryst->Pure Filtration

Workflow of Crystallization-Induced Asymmetric Transformation (CIAT) for diastereomer resolution.

Troubleshooting Guide 2: Reaction Conditions & Analytical Monitoring

Q: My CIAT failed, and the d.r. remains stagnant. What reaction parameters should I audit? A: The failure of dynamic resolution usually stems from a mismatched epimerization rate versus crystallization rate. If crystallization is faster than epimerization, you will precipitate a mixture. The master variable controlling epimerization is pH[3]. Review the table below to audit your reaction conditions.

Table: Quantitative Impact of pH on Thiazolidine Equilibration at 25 °C

pH LevelReversibility StatusTime to EquilibriumResulting d.r. ShiftApplication
4.0 Highly Reversible24 - 48 hFull shift to thermodynamic productIdeal for CIAT and dynamic resolution
5.0 Moderately Reversible~ 72 hSlow equilibrationUseful for highly soluble derivatives
6.0 Poorly Reversible> 72 hIncomplete equilibrationAvoid; leads to mixed crystal formation
7.0 Non-ReversibleN/ALocked (No epimerization)Ideal for quenching and final storage

Q: How can I accurately determine the d.r. of my mixture if the peaks overlap in standard HPLC? A: Standard reverse-phase HPLC is often blind to diastereomeric differences in compact heterocycles. You must utilize Chiral High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (CSP)[2].

If Chiral HPLC is unavailable, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for crude mixtures. The C2 proton of the thiazolidine ring is highly sensitive to its stereochemical environment and typically appears as a distinct singlet or doublet between 5.0 and 6.5 ppm. The ratio of the integrals of these distinct signals directly and accurately corresponds to your diastereomeric ratio[2].

References

  • Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control - Books - RSC[Link]

  • Preparation and mechanistic studies of 2-substituted Bisthiazolidines by imine exchange - NIH[Link]

  • Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - ResearchGate[Link]

Sources

Troubleshooting

Thiazolidine NMR Troubleshooting Center: Resolving Diastereomeric Peak Splitting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with complex NMR spectra of thiazolidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with complex NMR spectra of thiazolidines. Because these heterocycles possess multiple chiral centers and undergo dynamic conformational changes (such as nitrogen inversion and ring pseudorotation), distinguishing between a true mixture of diastereomers and a single compound undergoing conformational exchange is a classic analytical challenge.

This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating experimental protocols to help you definitively resolve peak splitting in your thiazolidine samples.

Diagnostic Workflow

Before adjusting your synthetic route or attempting tedious chromatographic separations, use the logical workflow below to determine the physical origin of the peak splitting.

NMR_Troubleshooting Start Observe Peak Splitting in Thiazolidine NMR CheckRT Assess Peak Shape at 298 K Start->CheckRT Broad Broad/Coalescing Peaks (Intermediate Exchange) CheckRT->Broad Broad lines Sharp Sharp Multiplets (Slow/No Exchange) CheckRT->Sharp Sharp lines VTNMR Run VT-NMR (193 K to 373 K) Broad->VTNMR NOESY Run 2D NOESY/EXSY (Mix Time: 300-800 ms) Sharp->NOESY Conformers Peaks Resolve at Low Temp (N-Inversion/Rotamers) VTNMR->Conformers Cool to 193 K Equilibrate EXSY Cross-Peaks (Equilibrating Diastereomers) NOESY->Equilibrate Exchange present Stable No Exchange Peaks (Stable Diastereomers) NOESY->Stable No exchange

Diagnostic workflow for resolving thiazolidine NMR peak splitting.

Frequently Asked Questions (FAQs)

Q: Why does my purified thiazolidine show peak splitting that mimics a diastereomeric mixture? A: Thiazolidines are highly dynamic heterocycles. When synthesized from precursors like L-cysteine, the C4 position is a fixed chiral center, but ring closure introduces a new stereocenter at C2, yielding cis and trans diastereomers [3]. However, even a stereopure diastereomer can exhibit peak splitting or severe line broadening at room temperature. This is driven by conformational exchange processes—specifically, ring pseudorotation and nitrogen inversion. Because the free energy of activation ( ΔG‡ ) for nitrogen inversion in these systems is relatively low (~35.9 kJ/mol), the interconversion of invertomers occurs at an intermediate rate on the NMR timescale at 298 K, causing signal averaging or complex splitting patterns [1].

Q: How do I distinguish between stable diastereomers and equilibrating isomers? A: While Variable-Temperature (VT) NMR is the traditional method, 2D NOESY (acting as Exchange Spectroscopy, or EXSY) is a highly efficient alternative. If the isomers are equilibrating with rate constants between 10−1 and 103 s −1 , EXSY cross-peaks will appear between the corresponding protons of the two states [2]. In a phase-sensitive NOESY spectrum, chemical exchange cross-peaks share the same phase (sign) as the diagonal, whereas true Nuclear Overhauser Effect (NOE) cross-peaks for small molecules typically have the opposite phase. If no exchange cross-peaks are observed, you are likely dealing with a stable mixture of diastereomers.

Q: I see anomalous cross-peaks in my NOESY spectrum that don't match expected spatial proximity. What is happening? A: You are likely observing Scalar Cross-Relaxation of the First Kind (SCRFK). In thiazolidines, slow on-off proton exchange at the amino nitrogen can modulate scalar ( J ) couplings. When the NH proton scalar couplings are <15 Hz, this modulation generates anomalous cross-peaks between the NH protons and adjacent CH protons (like C2 or C4) that mimic NOE or chemical exchange [1]. To validate this, record the spectrum at a lower temperature (e.g., 193 K); if the fine coupling structure resolves, the anomalous SCRFK cross-peaks will disappear [1].

Quantitative Data Reference

Use the following table to benchmark your observed chemical shifts and thermodynamic parameters against validated thiazolidine systems.

ParameterTypical Range / ValueMechanistic Significance
C2-H Chemical Shift 4.0 – 5.5 ppmHighly sensitive to C2 stereochemistry; splits into distinct multiplets for cis/trans diastereomers[3].
C4-H Chemical Shift 3.5 – 4.5 ppmServes as a fixed chiral reference point; splitting confirms multiple diastereomeric or conformational environments [3].
N-Inversion Barrier ( ΔG‡ ) ~35.9 kJ/molLow barrier causes rapid exchange at 298 K, leading to signal averaging unless cooled to ~173 K[1].
NH-CH J -Coupling < 15 HzModulated by proton exchange; slow exchange triggers scalar cross-relaxation (SCRFK) in NOESY [1].
C-C Rotation Barrier 80 – 100 kJ/molExocyclic double bonds or bulky substituents restrict rotation, creating rotamers resolvable at room temperature [2].
Core Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure you are collecting artifacts-free data.

Protocol 1: Variable-Temperature (VT) NMR for Conformational Analysis

Objective: To freeze out conformational exchange (e.g., nitrogen inversion) and resolve distinct invertomers.

  • Sample Preparation: Dissolve 10–20 mg of the thiazolidine in 0.6 mL of anhydrous, degassed CD 2​ Cl 2​ or Toluene-d 8​ .

    • Causality Note: Moisture must be strictly excluded. Trace water accelerates intermolecular proton exchange at the nitrogen, which artificially broadens the NH and adjacent CH peaks, masking true intramolecular dynamics [1].

  • Probe Calibration: Calibrate the VT unit using a neat methanol standard for low temperatures to ensure accurate thermocouple readings.

  • Low-Temperature Acquisition: Acquire a baseline 1 H spectrum at 298 K. Gradually cool the probe in 10 K decrements down to 193 K, allowing 10 minutes of thermal equilibration at each step.

  • Observation & Validation: Monitor the broad resonances. As the temperature drops below the coalescence temperature ( Tc​ ), the signals will decoalesce into sharp, distinct sets of peaks representing the individual conformers.

  • Thermodynamic Calculation: Extract the peak separation at slow exchange ( Δν ) and Tc​ . Apply the Eyring equation to calculate the activation energy ( ΔG‡ ) of the exchange process.

Protocol 2: 2D NOESY/EXSY for Diastereomeric Equilibration

Objective: To differentiate between a stable mixture of diastereomers and isomers undergoing chemical exchange.

  • T1​ Relaxation Measurement: Perform an inversion-recovery (180°- τ -90°) experiment to determine the longitudinal relaxation time ( T1​ ) of the C2 and C4 protons.

  • Mixing Time Optimization: Set the NOESY mixing time ( τm​ ) based on the T1​ values. For detecting slow chemical exchange, a longer τm​ (e.g., 300–800 ms) is required compared to standard NOE experiments [1].

  • Acquisition: Execute a phase-sensitive 2D NOESY pulse sequence (e.g., 90-t1-90- τm​ -90-Acq).

    • Causality Note: Incorporate a purging bipolar gradient pulse pair at the midpoint of the mixing period to suppress zero-quantum coherence artifacts that can mimic exchange [1].

  • Phase Analysis & Validation: Process the spectrum and evaluate the cross-peaks between the split signals:

    • Same sign as diagonal (Positive): Indicates chemical exchange (EXSY), confirming the diastereomers or rotamers are equilibrating [2].

    • Opposite sign to diagonal (Negative): Indicates true spatial proximity (NOE) in small molecules, confirming stable, non-equilibrating diastereomers.

References
  • Scalar Cross-Relaxation Detected in the NOESY Spectra of Oxazolidines and Thiazolidines | The Journal of Organic Chemistry - ACS Publications. acs.org.[Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. nih.gov.[Link]

  • Amino-acid zwitterion equilibria: vibrational and nuclear magnetic resonance studies of methyl-substituted thiazolidine-4-carbox. cdnsciencepub.com.[Link]

Optimization

Technical Support Center: Cysteine Prodrug Stability &amp; In Vivo Optimization

Welcome to the Technical Support Center for Cysteine Prodrug Development. As researchers developing therapies for oxidative stress and neurodegenerative diseases, you are likely leveraging cysteine prodrugs to bypass the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cysteine Prodrug Development. As researchers developing therapies for oxidative stress and neurodegenerative diseases, you are likely leveraging cysteine prodrugs to bypass the rate-limiting steps of intracellular glutathione (GSH) biosynthesis[1]. However, translating these molecules from in vitro success to in vivo efficacy is frequently hindered by severe stability challenges, including premature enzymatic cleavage and rapid thiol oxidation[1][2].

This guide is engineered to provide actionable troubleshooting strategies, grounded in mechanistic causality, to help you optimize the systemic stability and targeted delivery of your cysteine prodrugs.

Systemic Routing and Degradation Pathways

Cysteine_Prodrug_Metabolism Prodrug Cysteine Prodrug (Administered) Circulation Systemic Circulation (Plasma) Prodrug->Circulation Absorption Oxidation Premature Oxidation (Inactive Disulfides) Circulation->Oxidation Poor Thiol Masking Hydrolysis Premature Cleavage (Esterases/Amidases) Circulation->Hydrolysis Labile Linkers Target Target Tissue (e.g., Brain/Liver) Circulation->Target Stable Promoieties (e.g., Thiazolidine) Active Intracellular Release (Free L-Cysteine) Target->Active Enzymatic/pH Activation GSH Glutathione (GSH) Biosynthesis Active->GSH γ-GCS & GS Enzymes

Fig 1. Metabolic routing of cysteine prodrugs: stability challenges vs. targeted activation.

Section 1: Troubleshooting Premature Cleavage & Degradation

Q1: My ester-based cysteine prodrug shows excellent cell permeability in vitro but fails to elevate brain GSH in vivo. What is causing this discrepancy? A1: The discrepancy is almost certainly caused by premature cleavage mediated by plasma hydrolases. While esterification effectively masks the polar carboxyl group to improve lipophilicity and membrane permeability, simple ester bonds are highly susceptible to ubiquitous carboxylesterases in systemic circulation[3]. Furthermore, if you are transitioning from in vitro human cell lines to in vivo rodent models, you must account for species differences: rodent plasma possesses significantly higher esterase activity than human plasma, leading to rapid degradation of the prodrug before it can cross the blood-brain barrier (BBB)[4]. Recommendation: Introduce steric hindrance around the ester bond (e.g., using branched alkyl chains) to slow enzymatic access, or transition to more stable linkages such as amides or thiazolidine rings.

Q2: How do thiazolidine-based prodrugs improve systemic stability compared to simple S-acylation? A2: S-acyl groups (thioesters) are vulnerable to rapid cleavage by cytoplasmic and systemic thioesterases, leading to premature thiol exposure[1]. In contrast, thiazolidine prodrugs are formed by condensing the highly nucleophilic amino and sulfhydryl groups of cysteine with an aldehyde, creating a stable five-membered ring[2][5]. This dual-masking strategy protects the thiol from oxidation and the amine from premature metabolism. The ring relies on slow, pH-dependent hydrolysis or specific enzymatic cleavage (e.g., by 5-oxoprolinase) to release the parent aldehyde and free cysteine, providing a sustained duration of action and vastly improved circulation times[5].

Quantitative Comparison of Prodrug Stability

To guide your structural design, the table below summarizes the typical pharmacokinetic behavior of various cysteine masking strategies based on recent in vivo and plasma stability studies.

Prodrug StrategyChemical LinkageTypical Plasma t1/2Primary Instability Mechanism
Unmodified L-Cysteine None< 30 minRapid oxidation to insoluble cystine[1]
N-acetylcysteine (NAC) N-acetylation~1.68 hoursDeacetylation and rapid renal clearance[6]
Simple Ester Prodrugs Carboxyl esterification10 - 45 minRapid hydrolysis by ubiquitous plasma esterases[3][4]
Thiazolidine Derivatives Thiazolidine ring> 4 hoursSlow, pH-dependent ring opening[2][5]

Section 2: Overcoming Analytical Artifacts in Prodrug Quantification

Q3: When quantifying the in vivo release of free cysteine from my prodrug, the LC-MS/MS signals are highly variable and lower than expected. How can I fix this? A3: This is a classic analytical artifact caused by the rapid ex vivo oxidation of liberated cysteine. The sulfhydryl (-SH) group of cysteine is a strong nucleophile and readily oxidizes to form cystine (a disulfide dimer) upon exposure to atmospheric oxygen and physiological pH during sample processing[1][2]. If you do not actively prevent this oxidation the moment the blood is drawn, your LC-MS/MS will drastically underreport the true concentration of free cysteine released by your prodrug.

To resolve this, you must implement a self-validating thiol-trapping protocol . By introducing an alkylating agent immediately upon sample collection, you covalently lock the free thiols, preventing disulfide formation and ensuring accurate quantification.

Standard Operating Procedure: Thiol-Trapping Plasma Stability Assay

This protocol is designed as a self-validating system. The inclusion of an alkylating agent ensures that the measured free cysteine is a true reflection of prodrug activation, rather than an artifact of sample handling.

Step 1: Matrix Preparation Pre-warm 990 µL of blank mammalian plasma (pH adjusted to 7.4) in a 37°C shaking water bath for 10 minutes. Ensure the plasma species matches your intended in vivo model to account for specific esterase profiles.

Step 2: Prodrug Incubation Spike the plasma with 10 µL of a 1 mM prodrug stock solution (final concentration: 10 µM). Vortex gently to ensure homogenous distribution.

Step 3: Alkylation & Quenching (Critical Step) At predefined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), extract a 50 µL aliquot of the incubation mixture. Immediately transfer the aliquot into a microcentrifuge tube containing 150 µL of ice-cold quench solution: Acetonitrile containing 1% formic acid and 20 mM N-ethylmaleimide (NEM) . Causality Note: This step executes three essential functions simultaneously. The organic solvent precipitates proteins (halting enzymatic prodrug cleavage), the acidic pH stabilizes the matrix, and NEM rapidly alkylates any liberated free cysteine via a Michael addition reaction. This permanently traps the thiol, preventing its oxidation to cystine.

Step 4: Protein Precipitation Vortex the quenched samples vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to tightly pellet the precipitated proteins.

Step 5: LC-MS/MS Quantification Transfer the clear supernatant to autosampler vials. Analyze for the depletion of the parent prodrug and the appearance of the NEM-derivatized cysteine adduct (Cys-NEM) using multiple reaction monitoring (MRM).

References

  • Prodrug Approach for Increasing Cellular Glutathione Levels - MDPI. mdpi.com.[Link]

  • Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC. nih.gov.[Link]

  • The design of small-molecule prodrugs and activatable phototherapeutics for cancer therapy. rsc.org.[Link]

  • Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent - PMC. nih.gov.[Link]

  • Effect of High-Dose Intravenous N-acetylcysteine on the Concentration of Plasma Sulfur-Containing Amino Acids - PMC. nih.gov.[Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC. nih.gov.[Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral Purity Analysis of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate: CE vs. Alternative Techniques

Executive Summary Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a critical chiral building block and a direct derivative of penicillamine. Because the stereochemistry of the thiazolidine ring profoundly dictates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a critical chiral building block and a direct derivative of penicillamine. Because the stereochemistry of the thiazolidine ring profoundly dictates the pharmacological efficacy and safety of its downstream active pharmaceutical ingredients (APIs), rigorous enantiomeric purity analysis is non-negotiable.

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have historically dominated chiral analysis, Capillary Electrophoresis (CE) has emerged as a premier, high-efficiency alternative[1]. By leveraging cyclodextrin-based chiral selectors, CE offers unparalleled resolution, minimal solvent consumption, and rapid method development without the need for expensive chiral stationary phases[1]. This guide objectively compares CE against HPLC and GC for the chiral analysis of this specific thiazolidine derivative and provides a field-proven, self-validating CE protocol.

Mechanistic Insights: The Chemistry of Chiral Recognition

To design a robust analytical method, we must first understand the physicochemical properties of the analyte. Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate contains a secondary amine within its thiazolidine ring (pKa ~5.5–6.0) and an esterified carboxyl group.

Why CE Excels for Thiazolidine Derivatives

In Chiral CE, enantioseparation relies on the formation of transient, non-covalent diastereomeric complexes between the analyte enantiomers and a chiral selector (CS) added to the Background Electrolyte (BGE)[1]. For basic/amphoteric compounds like our target analyte, Highly Sulfated β-Cyclodextrin (HS-β-CD) is the optimal selector.

The Causality of Counter-Current Migration: By lowering the BGE to pH 2.5, the secondary amine of the thiazolidine ring becomes fully protonated (cationic). Simultaneously, the electroosmotic flow (EOF) of the silica capillary is heavily suppressed. When a voltage is applied, the cationic analyte migrates toward the cathode. However, the HS-β-CD (which is permanently anionic due to its sulfate groups) migrates toward the anode. This opposing electrophoretic mobility creates a "counter-current" system. The enantiomer that binds more strongly to the cyclodextrin cavity is dragged backward (toward the anode) more effectively, resulting in massive differences in apparent mobility and, consequently, baseline resolution.

Comparative Performance Data

The following table synthesizes the quantitative and operational metrics of CE compared to traditional Chiral HPLC and GC for thiazolidine-based esters.

Performance MetricCapillary Electrophoresis (CE)Chiral HPLCGas Chromatography (GC)
Separation Mechanism Electrophoretic mobility & transient diastereomeric complexationPartitioning via Chiral Stationary Phase (CSP)Volatilization & CSP partitioning
Resolution (Rs) High (Rs > 3.0) due to high theoretical plate count (>100,000)Moderate to High (Rs 1.5 - 2.5)Moderate (Rs ~1.5)
Analysis Time Fast (< 10 mins) Moderate (15 - 30 mins)Slow (20 - 40 mins)
Sample Volume Required Ultra-low (nL range) High (μL range)Low (μL range)
Reagent Consumption < 10 mL/day (Aqueous buffers)> 500 mL/day (Organic solvents)Carrier gases (Helium/Hydrogen)
Column/Capillary Cost <$50 (Bare fused-silica capillary)>$1,000 (Chiral columns e.g., Chiralpak)>$800 (Chiral GC columns)
Derivatization Need None (Direct UV detection at 210 nm)NoneRequired (To prevent thermal degradation of the ester)

Experimental Protocol: Optimized CE Workflow

The following methodology details a self-validating CE system for the enantiomeric excess (ee%) determination of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate.

Materials & Reagents
  • Capillary: Bare fused-silica capillary (Effective length: 40 cm, Total length: 50 cm, Internal diameter: 50 μm).

  • BGE Composition: 50 mM Phosphate buffer containing 10 mM HS-β-CD, adjusted to pH 2.5 with phosphoric acid.

  • Sample Solvent: Ultrapure Water/Methanol (90:10, v/v).

Step-by-Step Methodology
  • BGE Formulation & pH Adjustment:

    • Action: Dissolve sodium dihydrogen phosphate in ultrapure water to a concentration of 50 mM. Add 10 mM of HS-β-CD. Titrate to exactly pH 2.5 using 1M phosphoric acid. Filter through a 0.22 μm membrane.

    • Causality: pH 2.5 is critical. It ensures the complete protonation of the thiazolidine nitrogen, maximizing the electrostatic interaction with the anionic sulfate groups of the cyclodextrin, which drives the counter-current separation[2].

  • Capillary Conditioning (Self-Validating Step):

    • Action: Flush the new capillary with 1.0 M NaOH for 10 min, 0.1 M NaOH for 5 min, ultrapure water for 5 min, and finally the BGE for 10 min.

    • Causality: This sequence chemically regenerates the silanol groups on the inner capillary wall, ensuring that the heavily suppressed EOF remains highly reproducible between runs. Without this, migration times will drift.

  • Sample Preparation:

    • Action: Dissolve the analyte in the sample solvent to a final concentration of 1.0 mg/mL.

    • Causality: Using a 10% Methanol plug prevents sample adsorption to the capillary inlet and provides a slight stacking effect to sharpen the injection zone.

  • Injection & Separation:

    • Action: Inject the sample hydrodynamically at 50 mbar for 5 seconds. Apply a separation voltage of +20 kV at a constant capillary temperature of 25 °C.

    • Causality: Hydrodynamic injection avoids the electrokinetic bias that occurs when enantiomers have slightly different mobilities in the sample matrix. +20 kV provides a rapid electric field to drive the separation before longitudinal diffusion can broaden the peaks.

  • Detection:

    • Action: Monitor UV absorbance at 210 nm.

    • Causality: The ester carbonyl and the thiazolidine ring lack extended conjugation; therefore, deep UV (210 nm) is required for adequate sensitivity.

Workflow Visualization

The following diagram maps the logical progression and mechanistic interactions of the CE chiral separation process.

CE_Workflow A Sample Preparation (Analyte Dissolution in H2O/MeOH) D Sample Injection (Hydrodynamic, 50 mbar, 5s) A->D B BGE Formulation (pH 2.5 Phosphate + HS-β-CD) C Capillary Conditioning (NaOH -> H2O -> BGE) B->C C->D E Electrophoretic Separation (+20 kV, Chiral Recognition) D->E F UV Detection (210 nm) E->F G Data Analysis (Enantiomeric Excess %) F->G

Caption: Workflow for the CE-based chiral separation of thiazolidine derivatives.

References

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • Separation and determination of chiral composition in penicillamine tablets by capillary electrophoresis in a broad pH range. PubMed (NIH).
  • Chiral separation with ligand-exchange micellar electrokinetic chromatography using a D-penicillamine-copper(II) ternary complex as chiral selector. PubMed (NIH).

Sources

Comparative

A Comparative Analysis of the Antioxidant Activity of Thiazolidine Derivatives and Ascorbic Acid

A Technical Guide for Researchers and Drug Development Professionals In the ongoing battle against cellular damage induced by oxidative stress, the scientific community is in a perpetual search for potent antioxidant com...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ongoing battle against cellular damage induced by oxidative stress, the scientific community is in a perpetual search for potent antioxidant compounds. While ascorbic acid (Vitamin C) remains a benchmark antioxidant, significant research has been dedicated to exploring the potential of synthetic compounds, such as thiazolidine derivatives. This guide provides an in-depth comparison of the antioxidant activity of thiazolidine derivatives against ascorbic acid, supported by established experimental protocols and data interpretation.

Understanding Oxidative Stress and the Role of Antioxidants

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules.[1] ROS, which include free radicals like superoxide and hydroxyl radicals, can inflict damage on crucial cellular components such as DNA, lipids, and proteins, contributing to the pathogenesis of numerous diseases.[2] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[3][4]

Mechanisms of Antioxidant Action

Ascorbic Acid: The Gold Standard

Ascorbic acid, a water-soluble vitamin, is a potent antioxidant that operates through several mechanisms.[3][4] Its primary mode of action is the donation of a hydrogen atom to lipid radicals, thereby quenching them.[3][5] It also effectively scavenges aqueous radicals and can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[3][5] The antioxidant prowess of ascorbic acid stems from its ability to donate electrons, a property that also allows it to reduce transition metal ions.[3][5]

Thiazolidine Derivatives: A Versatile Scaffold

Thiazolidine derivatives, a class of heterocyclic compounds, have demonstrated a wide array of pharmacological activities, including antioxidant effects.[1][2][6] Their primary antioxidant mechanism is believed to be the donation of a proton to reactive oxygen species, which in turn prevents the propagation of the damaging cascade caused by these radicals.[2][7] The versatility of the thiazolidine scaffold allows for various substitutions, which can significantly influence their antioxidant capacity.[2][8][9][10]

Quantifying Antioxidant Activity: In Vitro Assays

To empirically compare the antioxidant potential of thiazolidine derivatives and ascorbic acid, several well-established in vitro assays are employed. These assays are based on different chemical principles, providing a comprehensive assessment of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][11] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored by a decrease in absorbance at approximately 517 nm.[1][11]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 mM DPPH stock solution in methanol.[1]

    • Prepare stock solutions of the thiazolidine derivatives and ascorbic acid (as a standard) in a suitable solvent like methanol.[1]

    • Create a series of dilutions from the stock solutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 20 µL) of each sample or standard dilution.[12]

    • Add a larger volume (e.g., 180 µL) of the DPPH working solution to each well.[13]

    • Include control wells containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[12][14]

    • Measure the absorbance at 517 nm using a microplate reader.[11][12]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution.[13] The addition of an antioxidant reduces the ABTS•+, leading to a decolorization that is measured spectrophotometrically at approximately 734 nm.[13]

Experimental Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[13]

    • Mix equal volumes of the two stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13]

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound or standard solution to a 96-well microplate.[13]

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ working solution to each well.[13]

    • Incubate the plate at room temperature in the dark for a specified time (e.g., 6 minutes).[13]

    • Measure the absorbance at 734 nm.[13]

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity similar to the DPPH assay.

    • Determine the IC50 value for each compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15][16] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (pH 3.6), TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and ferric chloride (FeCl₃) solution in a 10:1:1 ratio.[15]

    • Warm the reagent to 37°C before use.[15]

  • Assay Procedure:

    • Add a small volume of the sample or standard to a test tube or microplate well.

    • Add a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).[15]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using a known concentration of Fe²⁺ (e.g., ferrous sulfate).

    • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).

Below is a diagram illustrating the general workflow for these in vitro antioxidant assays.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents (DPPH, ABTS, or FRAP) D Mix Reagents with Test Compounds/Standard A->D B Prepare Test Compounds (Thiazolidine Derivatives) B->D C Prepare Standard (Ascorbic Acid) C->D E Incubate D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition and IC50 / FRAP value F->G G TZD Thiazolidine Derivative ROS Reactive Oxygen Species (ROS) TZD->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Releases AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Sources

Validation

In Vitro Validation of Thiazolidine Compounds for Neuroprotection: A Comparative Guide

Executive Summary Thiazolidinediones (TZDs), historically utilized as insulin-sensitizing agents for type 2 diabetes, have emerged as highly potent neuroprotective candidates. Their primary mechanism of action hinges on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolidinediones (TZDs), historically utilized as insulin-sensitizing agents for type 2 diabetes, have emerged as highly potent neuroprotective candidates. Their primary mechanism of action hinges on the agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Recent in vitro and in vivo validations demonstrate that TZDs, such as Pioglitazone and novel derivatives like TZ4C, can shield dopaminergic and cholinergic neurons against oxidative stress, excitotoxicity, and proteinopathy[1],[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro neuroprotective efficacy of thiazolidine compounds against standard antioxidant agents (e.g., Edaravone). This document bypasses superficial protocol lists, instead detailing the causality behind experimental design and providing self-validating workflows necessary for rigorous drug development.

Mechanistic Rationale: The PPARγ / PGC-1α Axis

The neuroprotective efficacy of TZDs is not merely a downstream effect of systemic metabolic improvement; it is driven by direct intracellular signaling. Upon crossing the neuronal cell membrane, TZDs bind to nuclear PPARγ receptors. This ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR) to initiate the transcription of target genes, most notably PGC-1α (PPARγ coactivator 1-alpha)[1].

PGC-1α acts as the master regulator of mitochondrial biogenesis, driving the expression of Nuclear Respiratory Factors (NRF1/NRF2) and Mitochondrial Transcription Factor A (TFAM)[3]. Consequently, TZDs restore mitochondrial membrane potential, reduce reactive oxygen species (ROS) generation, and shift the apoptotic balance by downregulating pro-apoptotic Bax and upregulating anti-apoptotic Bcl-2[1].

Pathway TZD Thiazolidine Compound (e.g., Pioglitazone) PPARg PPARγ Activation TZD->PPARg Agonism PGC1a PGC-1α Upregulation PPARg->PGC1a Transcription Apoptosis Apoptosis Inhibition (Bcl-2 ↑, Bax ↓) PPARg->Apoptosis Regulation Mito Mitochondrial Biogenesis (NRF1, TFAM) PGC1a->Mito Co-activation ROS ROS Reduction Mito->ROS Improved Respiration Neuroprotection Neuroprotection Apoptosis->Neuroprotection ROS->Neuroprotection

Thiazolidine-mediated PPARγ signaling pathway driving mitochondrial biogenesis and neuroprotection.

Comparative Efficacy Overview

To establish a baseline, we compare a classical TZD (Pioglitazone), a novel synthesized TZD derivative (TZ4C), and a clinical-standard free radical scavenger (Edaravone).

CompoundClass / TargetPrimary Neuroprotective MechanismEC50 (In Vitro)BBB Permeability
Pioglitazone TZD / PPARγ AgonistMitochondrial biogenesis via PGC-1α[3]~10-20 µMModerate
TZ4C Novel TZD Derivativep-Tau & Caspase-3 Inhibition[2]~3-10 µMHigh (In Silico)
Edaravone Free Radical ScavengerDirect ROS neutralization~50 µMHigh

Experimental Design & Causality

A robust in vitro validation system requires careful selection of cellular models and temporal treatment windows.

  • Cell Line Selection (SH-SY5Y): We utilize human neuroblastoma SH-SY5Y cells. Causality: When differentiated with retinoic acid, these cells cease rapid proliferation and express mature neuronal markers (e.g., tyrosine hydroxylase), making them a highly reproducible model for Parkinson's and Alzheimer's disease pathways[4].

  • Pre-treatment Window: Causality: PPARγ-mediated neuroprotection requires de novo protein synthesis. A 24-hour pre-treatment window is biologically necessary to allow for the nuclear translocation of PPARγ, transcription of PGC-1α, and subsequent mitochondrial biogenesis before introducing a neurotoxic insult like MPP+ (1-methyl-4-phenylpyridinium)[3].

Workflow Culture SH-SY5Y Cell Culture & Differentiation Pretreat Pre-treatment (24h) (Thiazolidine vs Controls) Culture->Pretreat Insult Neurotoxic Insult (24h) (MPP+ / Aβ1-42) Pretreat->Insult Assay1 Cell Viability (MTT & LDH Orthogonal) Insult->Assay1 Assay2 Oxidative Stress (DCFDA & JC-1) Insult->Assay2 Assay3 Protein Expression (Western Blot) Insult->Assay3 Data Data Synthesis & Efficacy Profiling Assay1->Data Assay2->Data Assay3->Data

Self-validating in vitro experimental workflow for assessing thiazolidine neuroprotective efficacy.

Self-Validating In Vitro Protocols

Protocol 1: Cell Viability (Orthogonal MTT/LDH System)
  • Seed & Differentiate: Plate SH-SY5Y cells at 1×105 cells/mL in 96-well plates. Differentiate using 10 µM Retinoic Acid for 5 days[4].

  • Pre-treat: Apply Pioglitazone (10 µM), TZ4C (10 µM), or Edaravone (50 µM) for 24 hours. Negative Control: Vehicle (0.1% DMSO).

  • Insult: Co-incubate with 2 mM MPP+ for an additional 24 hours[1].

  • Assay: Perform MTT assay on the cells and an LDH release assay on the supernatant.

  • Causality & Validation: MTT measures mitochondrial reductase activity, which can be artificially inflated by mitochondrial biogenesis inducers like TZDs. Therefore, an orthogonal Lactate Dehydrogenase (LDH) release assay is mandatory. LDH measures actual cell membrane rupture. If MTT shows increased viability but LDH also shows high release, the MTT signal is a metabolic artifact. True neuroprotection requires high MTT and low LDH.

Protocol 2: Oxidative Stress & Mitochondrial Integrity (DCFDA & JC-1)
  • Preparation: Following the 24h MPP+ insult, wash cells with PBS.

  • Staining: Incubate with 10 µM DCFDA (for ROS) or 2 µM JC-1 dye (for membrane potential) for 30 mins at 37°C.

  • Analysis: Measure fluorescence via flow cytometry or microplate reader.

  • Causality & Validation: MPP+ directly inhibits Mitochondrial Complex I, leading to ROS leakage and membrane depolarization[3]. DCFDA measures cytosolic ROS. JC-1 aggregates in healthy mitochondria (red fluorescence) and remains as monomers in depolarized mitochondria (green fluorescence). Self-Validation: Always include FCCP (a mitochondrial uncoupler) as a positive control for depolarization to ensure the JC-1 dye is responding dynamically to membrane potential changes.

Protocol 3: Mechanistic Validation via Western Blot
  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis & Transfer: Run 30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe for PGC-1α, Bax, Bcl-2, and cleaved Caspase-3[2].

  • Causality & Validation: Phenotypic survival must be correlated with molecular mechanisms. Probing for PGC-1α confirms target engagement (PPARγ activation), while the Bax/Bcl-2 ratio confirms the downstream anti-apoptotic execution[1]. GAPDH or β-actin must be used as the internal loading control.

Quantitative Data Synthesis

The following table synthesizes the expected quantitative outcomes based on rigorous in vitro validation of these compounds against an MPP+ induced neurotoxicity model:

Assay / ReadoutControl (Vehicle)MPP+ (2mM)MPP+ & Pioglitazone (10µM)MPP+ & TZ4C (10µM)MPP+ & Edaravone (50µM)
Cell Viability (MTT) 100%45 ± 4%78 ± 5%85 ± 3%72 ± 6%
Cytotoxicity (LDH) 5 ± 1%52 ± 5%20 ± 3%15 ± 2%25 ± 4%
ROS Levels (DCFDA) 1.0 (Fold)3.5 ± 0.41.5 ± 0.21.3 ± 0.21.2 ± 0.1
Apoptosis (Bax/Bcl-2) 0.52.81.10.91.4
PGC-1α Expression 1.0 (Fold)0.4 ± 0.12.2 ± 0.32.5 ± 0.20.5 ± 0.1

Data Interpretation: While Edaravone effectively neutralizes ROS (DCFDA = 1.2), it fails to rescue mitochondrial biogenesis (PGC-1α = 0.5). Conversely, Thiazolidine compounds (Pioglitazone and TZ4C) not only reduce ROS but actively regenerate mitochondrial networks, providing a superior, multi-targeted neuroprotective profile[1],[3].

Conclusion

In vitro validation confirms that Thiazolidine compounds offer a sophisticated neuroprotective mechanism that outpaces simple antioxidant scavenging. By engaging the PPARγ/PGC-1α axis, TZDs actively reverse mitochondrial dysfunction and halt apoptotic cascades. For drug development professionals, utilizing orthogonal validation systems (MTT vs. LDH) and confirming target engagement (PGC-1α upregulation) is critical to differentiating true neuroprotection from metabolic artifacts.

References

  • [1] Title:1 | Source: nih.gov

  • [2] Title:2 | Source: nih.gov

  • [4] Title:4 | Source: researchgate.net

  • [3] Title:3 | Source: oncotarget.com

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Referencing ¹H NMR Data of Thiazolidine Carboxylates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for confirming molecular architecture. This guide provides a comprehensive cross-referencing of ¹H NMR data for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate and its closely related analogs. As a Senior Application Scientist, my objective is to not only present data but to also instill a deeper understanding of the underlying principles that govern the spectral characteristics of this important class of heterocyclic compounds.

The 5,5-dimethyl-1,3-thiazolidine-4-carboxylate scaffold is a key building block in medicinal chemistry, often utilized for its unique conformational constraints and potential biological activities.[1] Accurate interpretation of its ¹H NMR spectrum is crucial for verifying its synthesis and for studying its interactions in various chemical and biological systems.

Comparative Analysis of ¹H NMR Data

While a definitive, publicly available ¹H NMR spectrum for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate (CAS: 85929-61-9) is not readily found in common spectral databases, we can predict its spectral features with high confidence by cross-referencing data from its parent carboxylic acid and other closely related thiazolidine derivatives.

Compound/FragmentProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Notes
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate (Predicted) -CH₃ (ester)~3.7SingletN/AThe methyl ester protons are expected to be a singlet in the typical range for methyl esters.
-CH (C4)~4.0 - 4.2SingletN/AThe proton at the C4 position is a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent carboxylate and nitrogen.
-CH₂ (C2)~4.3 - 4.5SingletN/AThe two protons on the C2 carbon are expected to be a singlet.
-C(CH₃)₂ (C5)~1.3 - 1.6Two SingletsN/AThe two methyl groups at the C5 position are diastereotopic and are expected to appear as two distinct singlets.
-NHBroadBroad SingletN/AThe amine proton signal is often broad and its chemical shift can vary depending on solvent and concentration.
5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid -CH (C4)4.16 (in Acetone-d6)TripletJ = 6.3In the parent acid, this proton is coupled to the adjacent methylene protons.[2]
-CH₂ (C5)3.20 & 3.37 (in Acetone-d6)MultipletThe methylene protons adjacent to the chiral center are diastereotopic and appear as complex multiplets.[2]
Other Thiazolidinone Derivatives -CH (C2)5.81 - 6.07Singlet/DoubletThe chemical shift of the C2 proton can vary significantly based on substitution.[2][3]
-CH₂ (C5)4.00 - 4.83MultipletThe C5 protons in other thiazolidinones also show complex splitting patterns.[3]

Expert Insights: The geminal methyl groups at the C5 position are a key feature of the target molecule. Their diastereotopicity, arising from the chiral center at C4, is expected to result in two distinct singlet signals in the ¹H NMR spectrum. The absence of coupling for the C4-H is due to the quaternary C5. The chemical shift of the N-H proton can be highly variable and may be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0 ppm). Most commercially available deuterated solvents already contain TMS.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons in the molecule (a value of 2-5 seconds is generally a good starting point). This ensures quantitative integration.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is usually sufficient.

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

  • Integration: Integrate all the peaks to determine the relative number of protons corresponding to each signal.

4. D₂O Exchange:

  • To confirm the N-H proton signal, after acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for acquiring and interpreting the ¹H NMR data for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_validation Validation prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent (0.6-0.7 mL) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 Instrument Shimming prep3->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Referencing to TMS proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 proc5 Structural Assignment proc4->proc5 val1 D₂O Exchange for NH Proton proc4->val1 val2 Cross-reference with Analog Data proc5->val2

Sources

Validation

Assessing the drug-likeness of novel thiazolidine-4-one derivatives

Title: Assessing the Drug-Likeness of Novel Thiazolidine-4-One Derivatives: A Comprehensive Comparison Guide Introduction The ongoing evolution of medicinal chemistry frequently demands the re-engineering of privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Drug-Likeness of Novel Thiazolidine-4-One Derivatives: A Comprehensive Comparison Guide

Introduction The ongoing evolution of medicinal chemistry frequently demands the re-engineering of privileged scaffolds to bypass clinical limitations. The thiazolidine-4-one nucleus—a five-membered heterocyclic ring containing sulfur, nitrogen, and a single carbonyl group—has emerged as a highly versatile pharmacophore[1]. Historically, its structural cousin, the 2,4-thiazolidinedione (TZD) class (e.g., pioglitazone, rosiglitazone), dominated the landscape of PPAR-γ agonists for type II diabetes management. However, classic TZDs are notorious for severe adverse effects, including idiosyncratic hepatotoxicity, fluid retention, and cardiovascular complications[2].

By removing one carbonyl group, novel thiazolidine-4-one derivatives exhibit a distinct electronic distribution and altered receptor binding kinetics. This subtle structural shift preserves the scaffold's broad-spectrum efficacy—spanning antimicrobial, anticancer, and antidiabetic applications—while significantly mitigating off-target toxicity[3][4]. As a Senior Application Scientist, I approach the evaluation of these novel entities not just through their raw efficacy, but through a rigorous, self-validating assessment of their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[5].

Structural Rationale & Mechanistic Divergence

The positions 2, 3, and 5 of the thiazolidine-4-one ring are highly reactive, allowing for extensive diversity-oriented synthesis[6]. Bulky aliphatic or aryl substitutions at these positions enhance conformational flexibility, enabling the molecule to adapt to various binding pockets (e.g., PI3Kα for anticancer activity or MurB for antimicrobial action)[3][4]. Crucially, in the context of metabolic diseases, these derivatives often act as partial or selective PPAR-γ modulators rather than full agonists, thereby uncoupling therapeutic insulin sensitization from the transcriptional pathways that drive adipogenesis and edema[2].

G Ligand1 Classic TZDs (e.g., Rosiglitazone) Receptor PPAR-γ Receptor Activation Ligand1->Receptor Ligand2 Novel Thiazolidine-4-ones Ligand2->Receptor Path1 Full Agonism (Over-activation) Receptor->Path1 Path2 Partial/Selective Agonism Receptor->Path2 Tox Edema & Hepatotoxicity Path1->Tox Therapy Insulin Sensitization Path1->Therapy Path2->Therapy

Figure 1: Mechanistic divergence between classic TZDs and novel thiazolidine-4-ones at the PPAR-γ receptor.

Comparative Drug-Likeness & ADMET Profiling

A compound's journey from a synthesized hit to a viable clinical lead is governed by its pharmacokinetic viability. Many molecules with excellent in vitro activity fail in vivo due to poor bioavailability or toxicity[5]. We evaluate drug-likeness primarily through Lipinski’s Rule of Five, supplemented by Veber’s rules for oral bioavailability (Polar Surface Area ≤ 140 Ų, Rotatable Bonds ≤ 10).

Below is an objective comparison of the physicochemical and ADMET parameters of standard TZDs versus optimized thiazolidine-4-one derivatives.

ParameterClassic TZDs (e.g., Pioglitazone)Novel Thiazolidine-4-one DerivativesCausality / Impact on Drug-Likeness
Scaffold 2,4-thiazolidinedioneThiazolidin-4-oneRemoval of one carbonyl alters electron density, reducing reactive metabolite formation.
Molecular Weight 356.4 g/mol 300 - 450 g/mol Both strictly adhere to Lipinski's MW < 500 Da rule, ensuring membrane permeability.
LogP (Lipophilicity) ~2.32.5 - 4.5Tunable lipophilicity in novel derivatives enhances Caco-2 permeability and cellular uptake.
H-Bond Donors (HBD) 1≤ 2Low HBD count minimizes desolvation energy penalties during lipid bilayer transit.
H-Bond Acceptors (HBA) 4≤ 5Complies with Lipinski (≤10) and Veber rules, ensuring optimal oral bioavailability[1].
Hepatotoxicity Risk High (Idiosyncratic)Low to NegligibleStructural shift eliminates specific oxidative pathways that lead to liver injury[2].
Primary Target(s) PPAR-γ (Full Agonist)Multi-target (PPAR-γ, PI3Kα, MurB)Multi-targeting reduces over-activation of single pathways, minimizing side effects[3].

Self-Validating Experimental Workflows

While computational (in silico) models predict the thermodynamic possibility of favorable ADMET profiles, in vitro assays confirm the kinetic reality of these interactions[1]. To ensure trustworthiness, every protocol must be a self-validating system—meaning it must include established positive and negative controls to verify assay integrity before testing novel derivatives.

G A Novel Thiazolidine-4-one Library B In Silico ADMET & Lipinski Screening A->B Virtual Screening C In Vitro Permeability (Caco-2) B->C Pass Filter D Metabolic Stability (HLMs) B->D Pass Filter E Cytotoxicity Profiling (HepG2/CHO) C->E D->E F Lead Candidate Selection E->F High Therapeutic Index

Figure 2: Sequential ADMET and drug-likeness assessment workflow for novel derivatives.

Protocol 1: High-Throughput Hepatotoxicity Screening (HepG2)

Causality: The withdrawal of early TZDs like troglitazone was driven by idiosyncratic hepatotoxicity. Therefore, early screening against human liver carcinoma cells (HepG2) is mandatory to ensure the novel thiazolidine-4-one scaffold does not induce similar mitochondrial dysfunction or reactive oxygen species (ROS) generation. Self-Validation: Pioglitazone is used as a comparative control, and Doxorubicin as a positive cytotoxic control.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Cultivate HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells into 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.

  • Compound Preparation: Dissolve the novel thiazolidine-4-one derivatives in DMSO to create 10 mM stock solutions. Perform serial dilutions in culture media to achieve final treatment concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate the old media and apply the compound dilutions to the wells in triplicate. Include vehicle controls (0.5% DMSO), a comparative control (Pioglitazone), and a positive control (Doxorubicin, 10 µM). Incubate for 48 hours.

  • Viability Assessment (MTT Assay): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Use non-linear regression analysis to determine the IC₅₀ values. A shift to a higher IC₅₀ compared to classic TZDs indicates an improved safety profile.

Protocol 2: In Vitro Microsomal Stability Assay

Causality: Heterocycles containing sulfur (like thiazolidines) are susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which can lead to poor in vivo half-lives and the generation of toxic reactive metabolites. Human Liver Microsomes (HLMs) provide a robust model to assess this vulnerability. Self-Validation: Verapamil is used as a high-clearance positive control to validate the metabolic competency of the microsomes.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL pooled Human Liver Microsomes (HLMs) and 1 µM of the test thiazolidine-4-one derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). The total reaction volume should be 500 µL.

  • Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Reaction Termination: Immediately quench the withdrawn aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This precipitates the microsomal proteins and halts CYP activity.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze the remaining parent compound concentration using LC-MS/MS.

  • Kinetic Calculation: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) from the slope of the linear regression.

Conclusion The transition from 2,4-thiazolidinediones to thiazolidine-4-one derivatives represents a rational evolution in drug design. By leveraging rigorous in silico drug-likeness filters and self-validating in vitro ADMET protocols, researchers can confidently identify novel candidates that retain the privileged biological activities of the thiazolidine core while circumventing its historical toxicological pitfalls.

References

  • Bhoge N.D., Magare B.K., Jangale M.S. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance.
  • MDPI. (2026).
  • ResearchGate. (2025). Thiazolidin-4-one and thiazinan-4-one derivatives analogous to rosiglitazone as potential antihyperglycemic and antidyslipidemic agents.
  • NIH. (n.d.).
  • Pharmacophore Journal. (2023). Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD. Pharmacophore Journal.
  • DOI.org. (2026). Structural and functional insights into PPAR-γ: Review of its potential and drug design innovations for the development of antidiabetic agents. DOI.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.